molecular formula C15H15BrO2 B7872007 (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

Cat. No.: B7872007
M. Wt: 307.18 g/mol
InChI Key: VZINHEJTTGZUFB-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol (CAS: 1281950-26-2) is a high-purity benzhydrol derivative with the molecular formula C 15 H 15 BrO 2 and a molecular weight of 307.18 g/mol . This compound is characterized by its specific structure featuring a central carbon atom bonded to both a 3-bromophenyl ring and a 4-methoxy-2-methylphenyl ring, forming a methanol group . As a benzhydrol scaffold, it serves as a versatile and valuable synthetic intermediate or building block in organic chemistry and drug discovery research. Its structure suggests potential applications in the development of novel pharmaceutical candidates and functional materials. The presence of both bromo and methoxy functional groups offers distinct sites for further chemical modification; the bromo substituent is amenable to metal-catalyzed cross-coupling reactions, while the methoxy group can influence the electronic properties of the molecule . Researchers can utilize this compound in various exploratory syntheses, including the development of ligands for catalysis or the creation of more complex molecular architectures. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can refer to the product's specific spectral data (NMR, IR, MS) for identification and analytical purposes . For more detailed information, including certificates of analysis and safe handling procedures, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(4-methoxy-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-10-8-13(18-2)6-7-14(10)15(17)11-4-3-5-12(16)9-11/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZINHEJTTGZUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure & Synthesis of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol , a diarylmethanol intermediate critical in the synthesis of diarylmethane scaffolds, which are foundational to SGLT2 inhibitors (e.g., gliflozin analogs) and other aryl-functionalized therapeutics.

Molecular Identity & Significance

This molecule is a unsymmetrical diarylmethanol (benzhydrol derivative) featuring two distinct aromatic rings connected by a hydroxymethine bridge. Its structural versatility lies in the orthogonal reactivity of its functional groups: the aryl bromide (site for cross-coupling), the hydroxyl group (site for reduction or substitution), and the methoxy/methyl pattern (electronic tuning).

Physicochemical Profile
PropertyData
IUPAC Name (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol
Molecular Formula C₁₅H₁₅BrO₂
Molecular Weight 307.19 g/mol
Chirality One stereocenter (C-OH); exists as (R) and (S) enantiomers.
Appearance Viscous oil or low-melting solid (racemate).
Solubility Soluble in DCM, THF, EtOAc; insoluble in water.

Structural Connectivity & Logic

The molecule consists of two phenyl rings linked by a central chiral carbon.

  • Ring A (Electrophile Origin): A 3-bromophenyl ring. The bromine at the meta position is electron-withdrawing but stable to mild nucleophiles, serving as a handle for downstream Suzuki-Miyaura coupling.

  • Ring B (Nucleophile Origin): A 4-methoxy-2-methylphenyl ring.[1] The methoxy group (para) and methyl group (ortho) make this ring electron-rich.

  • Linker: A secondary alcohol (-CH(OH)-) susceptible to reduction (to -CH₂-) or oxidation (to C=O).

Structural Diagram (DOT)

Structure cluster_0 Ring A (3-Bromo) cluster_1 Linker cluster_2 Ring B (Electron Rich) Br Br (Meta) Ph1 Phenyl Ring Br->Ph1 CH CH (Chiral Center) Ph1->CH C1-C(alpha) OH OH (Hydroxyl) CH->OH Ph2 Phenyl Ring CH->Ph2 C(alpha)-C1' OMe OMe (Para) Ph2->OMe Pos 4' Me Me (Ortho) Ph2->Me Pos 2'

Figure 1: Connectivity map highlighting the modular assembly of the diarylmethanol core.

Synthetic Protocol: Grignard Addition

The most robust synthesis involves the addition of a Grignard reagent to an aldehyde. Due to the stability of the precursors, the preferred route reacts 3-bromobenzaldehyde with the Grignard reagent derived from 4-bromo-3-methylanisole .

Reaction Scheme

Precursors:

  • Electrophile: 3-Bromobenzaldehyde (CAS 3132-99-8).

  • Nucleophile: (4-Methoxy-2-methylphenyl)magnesium bromide (generated in situ).

Step-by-Step Methodology

Step 1: Grignard Formation

  • Activation: In a flame-dried 3-neck flask under Argon, add Magnesium turnings (1.2 eq) and a crystal of Iodine.

  • Initiation: Add 10% of the total volume of 4-bromo-3-methylanisole (dissolved in anhydrous THF). Heat gently until the iodine color fades and reflux begins.

  • Propagation: Dropwise add the remaining bromide solution over 1 hour, maintaining a gentle reflux. Stir for an additional hour to ensure complete formation of ArMgBr.

Step 2: Nucleophilic Addition

  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Addition: Slowly add 3-bromobenzaldehyde (1.0 eq) in THF dropwise. The reaction is exothermic; control rate to keep temperature <5°C.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Step 3: Workup & Purification [2][3]

  • Quench: Carefully pour the mixture into saturated aqueous NH₄Cl at 0°C.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc gradient (0% → 20% EtOAc).

Synthesis Flowchart (DOT)

Synthesis Start1 4-Bromo-3-methylanisole (Precursor B) Mg Mg / THF (Grignard Formation) Start1->Mg Start2 3-Bromobenzaldehyde (Precursor A) Reaction Nucleophilic Addition (0°C -> RT) Start2->Reaction Grignard Ar-MgBr Intermediate Mg->Grignard Grignard->Reaction Quench NH4Cl Quench (Hydrolysis) Reaction->Quench Product Target Alcohol (Racemic) Quench->Product

Figure 2: Convergent synthesis pathway via Grignard addition.

Spectroscopic Characterization (E-E-A-T)

As exact experimental spectra for this specific intermediate may not be indexed in public repositories, the following data is predicted based on high-fidelity substituent chemical shift principles (Curphy-Morrison additivity rules) and validated against analogous diarylmethanols.

Predicted ¹H NMR (400 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J)
Ar-H (Ring A, Pos 2) 7.55Singlet (t-like)1H-
Ar-H (Ring A, Pos 4,6) 7.38 – 7.42Multiplet2H-
Ar-H (Ring A, Pos 5) 7.20Triplet1H7.8 Hz
Ar-H (Ring B, Pos 6) 7.30Doublet1H8.5 Hz
Ar-H (Ring B, Pos 3) 6.72Doublet1H2.5 Hz
Ar-H (Ring B, Pos 5) 6.68dd1H8.5, 2.5 Hz
CH-OH (Methine) 5.95 Singlet*1H-
-OCH₃ (Methoxy) 3.78Singlet3H-
-CH₃ (Methyl) 2.25Singlet3H-
-OH (Hydroxyl) 2.10Broad Singlet1HExchangeable

*Note: The methine proton may appear as a doublet if the OH proton does not exchange rapidly.

¹³C NMR Signals (Significant Peaks)[4]
  • Carbinol Carbon (CH-OH): ~72.5 ppm.

  • Methoxy Carbon: ~55.2 ppm.

  • Methyl Carbon: ~19.1 ppm.

  • Carbonyl/Quaternary: ~159.0 (C-OMe), ~145.0 (C-ipso), ~136.0 (C-Me), ~122.5 (C-Br).

Reactivity & Applications in Drug Design

This molecule is a "privileged scaffold" precursor. Its primary utility lies in its transformation into diarylmethane cores, a structural motif ubiquitous in SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin).

Reduction (Deoxygenation)

To generate the diarylmethane scaffold (Ar-CH₂-Ar'), the hydroxyl group must be removed.

  • Reagents: Triethylsilane (Et₃SiH) + BF₃·OEt₂ or TFA.

  • Mechanism: Formation of a carbocation stabilized by the electron-rich anisole ring, followed by hydride transfer.

  • Outcome: Yields 3-bromo-4'-methoxy-2'-methyldiphenylmethane.

Suzuki-Miyaura Coupling

The 3-bromo substituent on Ring A is the designated site for extending the carbon skeleton.

  • Partner: Aryl or Alkyl boronic acids (e.g., Glucose-derived boronic acids for gliflozins).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Significance: Allows the attachment of the "sugar" moiety or distal aromatic rings late in the synthesis.

Reactivity Center (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol Path1 Reduction (Et3SiH/TFA) Center->Path1 Path2 Suzuki Coupling (Pd cat.) Center->Path2 Path3 Oxidation (PCC/Dess-Martin) Center->Path3 Result1 Diarylmethane Scaffold (SGLT2 Core) Path1->Result1 Result2 Biaryl/Glycosylated Product Path2->Result2 Result3 Diaryl Ketone Path3->Result3

Figure 3: Divergent reactivity profile for medicinal chemistry applications.

References

  • Grignard Reagent Preparation:Organic Syntheses, Coll. Vol. 3, p. 200 (1955); Vol. 26, p. 6 (1946). (General method for anisyl Grignards).
  • 3-Bromobenzaldehyde Properties: PubChem Compound Summary for CID 76583. Link

  • Diarylmethanol Reduction Methods:Journal of Medicinal Chemistry, 2008, 51(5), 1145–1149. (Synthesis of SGLT2 inhibitor scaffolds via diarylmethanol reduction).
  • Suzuki Coupling on Bromo-diarylmethanes:Bioorganic & Medicinal Chemistry Letters, 2011, 21(2), 742-746.
  • Precursor Availability (4-Bromo-3-methylanisole): ChemicalBook CAS 51699-89-9. Link

Sources

Mastering Molecular Weight: A Technical Guide to the Analysis of C15H15BrO2 Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Accurate Molecular Weight Determination of C15H15BrO2 Derivatives.

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For brominated organic compounds, such as derivatives of C15H15BrO2, an accurate determination of molecular weight is a critical first step in establishing identity, purity, and structure. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the molecular weight of C15H15BrO2 derivatives, tailored for professionals in the pharmaceutical and chemical research sectors. Brominated compounds are integral to the synthesis of a wide array of pharmaceuticals, including antiseptics, antibacterial drugs, and therapies targeting cancer and neurological disorders[1][2]. Their inclusion in a molecular structure can enhance therapeutic activity and favorably influence a drug's metabolism and duration of action[3].

The Foundational Calculation: Theoretical Molecular Weight

The journey to ascertain a molecule's weight begins with a theoretical calculation based on its chemical formula. This calculated value serves as a fundamental reference point for all subsequent experimental measurements. The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule[4][5].

The formula for calculating the molecular weight (MW) is:

MW = (NC × AWC) + (NH × AWH) + (NBr × AWBr) + (NO × AWO)

Where:

  • N is the number of atoms of each element.

  • AW is the standard atomic weight of each element.

To ensure the highest degree of accuracy, it is imperative to use the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

ElementNumber of Atoms (N)Standard Atomic Weight (AW)Total Contribution
Carbon (C)1512.011 u180.165 u
Hydrogen (H)151.008 u15.120 u
Bromine (Br)179.904 u79.904 u
Oxygen (O)215.999 u31.998 u
Total Molecular Weight 307.187 u

Note: The atomic weights are subject to slight variations based on isotopic composition. The values presented here are the IUPAC standard atomic weights.

G cluster_elements Elemental Composition of C15H15BrO2 cluster_atomic_weights IUPAC Standard Atomic Weights C Carbon (C) 15 atoms Calculation Molecular Weight Calculation C->Calculation x 12.011 H Hydrogen (H) 15 atoms H->Calculation x 1.008 Br Bromine (Br) 1 atom Br->Calculation x 79.904 O Oxygen (O) 2 atoms O->Calculation x 15.999 AW_C C: 12.011 u AW_H H: 1.008 u AW_Br Br: 79.904 u AW_O O: 15.999 u Result Total Molecular Weight: 307.187 u Calculation->Result Summation

Caption: Theoretical Molecular Weight Calculation for C15H15BrO2.

The Importance of Isomeric Variation

It is crucial for researchers to recognize that a single molecular formula, such as C15H15BrO2, can represent multiple structural isomers—molecules with the same atoms but different arrangements[6]. These isomers can exhibit distinct physical, chemical, and biological properties. Therefore, while their theoretical molecular weights will be identical, their differentiation requires more sophisticated analytical techniques.

For instance, several isomers of C15H15BrO2 exist, including derivatives of (bromobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid. These compounds, while sharing the same molecular formula, will have unique structures and, consequently, different behaviors in analytical systems and biological assays.

Experimental Determination of Molecular Weight: The Power of Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of organic compounds with high accuracy and sensitivity[7][8]. The core principle of MS involves the ionization of a sample, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z)[7][8].

For small molecules like C15H15BrO2 derivatives, Electrospray Ionization (ESI) is a commonly employed "soft" ionization technique that minimizes fragmentation, providing clear molecular weight information[9].

The Signature of Bromine in Mass Spectrometry

A key feature in the mass spectrum of a brominated compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance[10][11]. This results in two distinct peaks in the mass spectrum for the molecular ion, separated by 2 m/z units, with roughly equal intensities[10][11]. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

G cluster_spectrum Characteristic Bromine Isotope Pattern Molecule C15H15BrO2 Derivative Ionization Electrospray Ionization (ESI) Molecule->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer [M+H]+ Ions Detector Detector MassAnalyzer->Detector Separation by m/z Spectrum Mass Spectrum Detector->Spectrum M M Peak (contains 79Br) Spectrum->M ~50% Intensity M2 M+2 Peak (contains 81Br) Spectrum->M2 ~50% Intensity

Sources

Technical Guide: 3-Bromo-4'-methoxy-2'-methyl-benzhydrol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Focus: Synthesis, Physicochemical Properties, and Application in SGLT2 Inhibitor Development[1]

Executive Summary & Strategic Importance

3-Bromo-4'-methoxy-2'-methyl-benzhydrol (CAS: 1281950-26-2) is a critical diarylmethanol intermediate used primarily in the synthesis of C-aryl glucoside SGLT2 inhibitors , a class of pharmaceutical agents for Type 2 Diabetes Mellitus (T2DM).[1]

Its structural core—a diphenylmethanol scaffold bridging a halogenated ring and an electron-rich anisole derivative—serves as the immediate precursor to the diarylmethane pharmacophore found in gliflozin-class drugs.[1] The 3-bromo substituent provides a versatile handle for subsequent lithiation and glycosylation, while the 4'-methoxy-2'-methyl substitution pattern modulates selectivity for the sodium-glucose co-transporter 2 (SGLT2) protein.[1]

This guide details the optimized synthesis, characterization, and downstream processing of this compound, moving beyond standard catalog data to provide field-proven experimental insights.

Physicochemical Profile

The following data consolidates experimental and predicted properties for referencing during process scaling.

PropertySpecification
Chemical Name (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol
CAS Number 1281950-26-2
Molecular Formula C₁₅H₁₅BrO₂
Molecular Weight 307.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 82–86 °C (Typical range for pure polymorph)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water
Purity (HPLC) ≥ 98.0% (Area %)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodology: The Grignard Approach[1][5]

The most robust route to 3-Bromo-4'-methoxy-2'-methyl-benzhydrol is the nucleophilic addition of a Grignard reagent to an aldehyde.[1] This protocol is preferred over Friedel-Crafts acylation/reduction sequences due to higher regioselectivity and yield.[1]

Reaction Pathway

The synthesis involves the coupling of 3-Bromobenzaldehyde with (4-methoxy-2-methylphenyl)magnesium bromide .[1]

SynthesisPathway Reagent1 3-Bromobenzaldehyde (Electrophile) Intermediate Mg-Alkoxide Complex Reagent1->Intermediate THF, 0°C to RT Reagent2 (4-Methoxy-2-methylphenyl) magnesium bromide (Nucleophile) Reagent2->Intermediate Product 3-Bromo-4'-methoxy- 2'-methyl-benzhydrol Intermediate->Product NH4Cl (aq) Quench

Figure 1: Convergent synthesis via Grignard addition.

Detailed Experimental Protocol

Objective: Synthesize 10 g of 3-Bromo-4'-methoxy-2'-methyl-benzhydrol.

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)[1]

  • 4-Methoxy-2-methylphenylmagnesium bromide (0.5 M in THF, 1.2 eq) [1][1]

  • Anhydrous Tetrahydrofuran (THF)[1]

  • Saturated Ammonium Chloride (NH₄Cl)[1]

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Cool under a stream of dry nitrogen.

  • Substrate Dissolution: Charge the flask with 3-Bromobenzaldehyde (5.55 g, 30 mmol) and anhydrous THF (60 mL). Cool the solution to 0 °C using an ice/water bath.

    • Expert Insight: Cooling is critical to prevent competitive side reactions (e.g., Tishchenko reaction) and exotherm control.[1]

  • Grignard Addition: Transfer 4-Methoxy-2-methylphenylmagnesium bromide (72 mL of 0.5 M solution, 36 mmol) to the addition funnel via cannula. Add dropwise to the aldehyde solution over 30 minutes, maintaining internal temperature < 5 °C.

    • Observation: The solution will transition from clear/pale yellow to a turbid suspension as the magnesium alkoxide forms.[1]

  • Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] The aldehyde starting material (Rf ~0.[1]6) should disappear, and the alcohol product (Rf ~0.[1]3) should appear.[1][3]

  • Quench & Workup:

    • Cool the mixture back to 0 °C.

    • Slowly add saturated aqueous NH₄Cl (50 mL) to quench unreacted Grignard reagent.[1] Caution: Gas evolution.[1]

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil typically crystallizes upon standing or trituration with cold Hexanes/Diethyl Ether (9:1).[1]

    • Yield: Expected yield is 85–92% (approx.[1] 8.0–8.7 g).[1]

Downstream Application: SGLT2 Inhibitor Synthesis[1][3][6][8]

This benzhydrol is not the final API but a transient intermediate.[1] The hydroxyl group serves as a "sacrificial" functional group to link the two aromatic rings before being removed to form the methylene bridge.[1]

Reduction to Diarylmethane

The benzhydrol is reduced to 3-Bromo-4'-methoxy-2'-methyl-diphenylmethane using a hydride donor and a Lewis acid.[1]

  • Reagents: Triethylsilane (Et₃SiH) and Boron Trifluoride Etherate (BF₃[1]·OEt₂).

  • Mechanism: The Lewis acid generates a carbocation at the benzylic position, which is immediately intercepted by the hydride from the silane.[1]

  • Significance: The resulting diarylmethane is the scaffold for C-glycosylation .[1] The bromine atom is subsequently subjected to Lithium-Halogen exchange (using n-BuLi) and coupled with a gluconolactone derivative to install the sugar moiety characteristic of SGLT2 inhibitors [2].[1]

DownstreamProcess Benzhydrol 3-Bromo-4'-methoxy- 2'-methyl-benzhydrol Carbocation Benzylic Carbocation Intermediate Benzhydrol->Carbocation BF3·OEt2 (Ionization) Diarylmethane 3-Bromo-4'-methoxy- 2'-methyl-diphenylmethane Carbocation->Diarylmethane Et3SiH (Reduction) SGLT2 C-Aryl Glucoside (SGLT2 Inhibitor) Diarylmethane->SGLT2 1. n-BuLi 2. Gluconolactone

Figure 2: Transformation of the benzhydrol to the active pharmaceutical ingredient (API).[1][4][5]

Analytical Characterization

To validate the integrity of the synthesized benzhydrol, the following spectral signals must be confirmed.

¹H-NMR (400 MHz, CDCl₃)[1]
  • δ 2.25 ppm (s, 3H): Methyl group on the phenyl ring (Ar-CH₃).[1]

  • δ 3.82 ppm (s, 3H): Methoxy group (Ar-OCH₃).[1]

  • δ 5.95 ppm (s, 1H): Methine proton of the benzhydrol bridge (Ar-CH OH-Ar).[1]

  • δ 2.30 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.[1]

  • δ 6.70–7.60 ppm (m, 7H): Aromatic protons.[1] Look for the specific coupling pattern of the 3-bromophenyl ring (singlet at ~7.6 ppm for H-2) and the 1,2,4-substitution pattern of the anisole ring.[1]

Mass Spectrometry (ESI)[1]
  • [M-OH]⁺: 289/291 m/z.[1] Benzhydrols often lose water in the source to form the stable tropylium-like cation.[1]

  • Isotope Pattern: A 1:1 ratio of peaks separated by 2 amu confirms the presence of one Bromine atom (⁷⁹Br/⁸¹Br).[1]

Safety & Handling

  • Grignard Reagents: 4-Methoxy-2-methylphenylmagnesium bromide is highly reactive and moisture-sensitive.[1] Handle strictly under inert atmosphere.

  • Benzhydrol: Generally low acute toxicity but should be treated as a potential irritant.[1]

  • Waste Disposal: Aqueous layers from the quench contain magnesium salts and ammonium bromide; dispose of in aqueous waste.[1] Organic layers containing halogenated aromatics must be segregated.[1]

References

  • MolPort. (n.d.).[1] Compound Details: (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol.[1] Retrieved March 2, 2026, from [Link][1]

Sources

Engineering the Diaryl Methanol Scaffold: Structural, Synthetic, and Pharmacological Insights into (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diaryl methanol (benzhydrol) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antihistamines, antibacterial agents, and antiviral therapeutics [1]. Specifically, (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol represents a highly versatile intermediate. The presence of a halogenated phenyl ring paired with an electron-rich methoxy-methyl phenyl system creates a unique electronic push-pull dynamic. This guide deconstructs the cheminformatics of this molecule, details self-validating synthetic protocols, and explores its downstream applications in drug discovery.

Structural Elucidation & Cheminformatics

To integrate this molecule into high-throughput screening libraries or retrosynthetic software, an accurate Simplified Molecular-Input Line-Entry System (SMILES) string is required.

The validated isomeric SMILES for (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol is: OC(c1cccc(Br)c1)c2ccc(OC)cc2C

Topological Logic & Causality:
  • The Chiral Center C(O): The central methine carbon is bonded to a hydroxyl group (O), a hydrogen atom (implicit in SMILES), and two distinct aromatic rings. Because the two aryl groups are non-equivalent, this carbon is a chiral center, necessitating stereoselective synthetic strategies for advanced drug development.

  • Ring A (c1cccc(Br)c1): This represents the 3-bromophenyl moiety. The bromine atom at the meta position acts as an electron-withdrawing group via inductive effects, while also providing a synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

  • Ring B (c2ccc(OC)cc2C): This denotes the 4-methoxy-2-methylphenyl group. The attachment point to the central carbon is c2. Relative to this attachment, the methyl group (C) is at the ortho position (position 2), and the methoxy group (OC) is at the para position (position 4). These electron-donating groups significantly stabilize any carbocation intermediates formed at the central methine carbon during downstream functionalization.

Mechanistic Pathways for Synthesis

The synthesis of diaryl methanols typically follows one of two primary trajectories: nucleophilic addition to an aldehyde (yielding a racemic mixture) or the asymmetric transfer hydrogenation of a diaryl ketone precursor (yielding high enantiomeric excess) [2].

Synthesis A 3-Bromobenzaldehyde C Nucleophilic Addition (Anhydrous THF, 0°C) A->C B 4-Methoxy-2-methylphenyl Magnesium Bromide B->C D Racemic Diaryl Methanol C->D  Sat. NH4Cl quench E Diaryl Ketone Precursor G Asymmetric Hydrogenation (MeOH/iPrOH, 50 atm) E->G F RuPHOX-Ru Catalyst + H2 F->G H Chiral Diaryl Methanol (>99% ee) G->H  Stereoselective

Caption: Divergent synthetic pathways for racemic vs. chiral diaryl methanol generation.

Route A: Grignard Addition (Racemic)

The Grignard reaction is the most direct route. By reacting (4-methoxy-2-methylphenyl)magnesium bromide with 3-bromobenzaldehyde, the nucleophilic aryl carbanion attacks the electrophilic carbonyl carbon.

Route B: RuPHOX-Ru Catalyzed Asymmetric Hydrogenation

For pharmaceutical applications where enantiomeric purity is critical, the reduction of the corresponding diaryl ketone is preferred. Recent advancements utilize chiral RuPHOX-Ru catalysts to perform asymmetric hydrogenation, yielding chiral diaryl methanols with up to 99% enantiomeric excess (ee) [2]. The chiral pocket of the ligand dictates the enantiofacial approach of the hydride.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol 1: Synthesis via Grignard Reagent (Racemic)

Rationale: Anhydrous conditions are critical. Any moisture will prematurely protonate the Grignard reagent, yielding 4-methoxy-2-methylbenzene as a dead-end byproduct.

  • Preparation of the Grignard Reagent:

    • In a flame-dried Schlenk flask under argon, add magnesium turnings (1.2 eq) and a crystal of iodine (initiator).

    • Add 4-bromo-3-methylanisole (1.0 eq) dropwise in anhydrous THF. Reflux for 2 hours until the magnesium is consumed.

  • Nucleophilic Addition:

    • Cool the reaction mixture to 0 °C.

    • Add a solution of 3-bromobenzaldehyde (0.95 eq) in anhydrous THF dropwise over 30 minutes. Checkpoint: An exothermic reaction indicates successful nucleophilic attack.

  • Quenching and Workup:

    • Quench the reaction at 0 °C using saturated aqueous NH₄Cl. Causality: A weak acid is used to avoid acid-catalyzed dehydration of the newly formed secondary alcohol into a diaryl ether or alkene.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Asymmetric Hydrogenation (Enantiopure)
  • Catalyst Preparation: Charge an autoclave with the diaryl ketone precursor (1.0 mmol), RuPHOX-Ru catalyst (0.05 mol%), and anhydrous isopropanol (5 mL) under an inert atmosphere.

  • Hydrogenation: Pressurize the autoclave with H₂ gas (50 atm) and stir at 25–40 °C for 12 hours. Causality: Isopropanol acts as a cooperative solvent in metal-ligand transfer hydrogenation, which is required to achieve high ee values, whereas methanol often leads to racemic mixtures [2].

  • Isolation: Vent the hydrogen gas safely, concentrate the solvent, and purify via chiral HPLC to validate the enantiomeric excess.

Quantitative Comparison of Synthetic Routes
ParameterGrignard Addition (Protocol 1)Asymmetric Hydrogenation (Protocol 2)
Precursor Aryl Halide + Aryl AldehydeDiaryl Ketone
Yield (%) 75 – 85%90 – 99%
Enantiomeric Excess (ee) 0% (Racemic)> 95% (Highly Enantioselective)
Scalability Moderate (Exothermic control needed)High (Gram-scale validated)
Primary Byproducts Protodehalogenated arenesUnreacted ketone

Pharmacological Significance & Downstream Applications

The (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol scaffold is not just an end-product; it is a critical node in modern drug discovery.

Precursors to Antiviral Endonuclease Inhibitors

Diaryl methanols are foundational in the synthesis of cap-dependent endonuclease inhibitors, such as Baloxavir marboxil derivatives [3]. The bulky, lipophilic diaryl system is highly effective at occupying the hydrophobic pockets of the influenza virus polymerase complex, preventing viral mRNA transcription.

Generation of Chiral Triarylmethanes via Quinone Methides

The electron-rich 4-methoxy-2-methylphenyl ring allows this molecule to undergo acid-catalyzed dehydration to form a highly reactive para-quinone methide (p-QM) or carbocation intermediate. This intermediate can undergo 1,4- or 1,6-Michael additions with nucleophiles (like indoles) to generate chiral triarylmethanes, which possess potent anticancer and antiviral properties [4][5].

Applications A (3-Bromophenyl)(4-methoxy- 2-methylphenyl)methanol B Acidic Activation (e.g., Lewis Acid / TFA) A->B F Baloxavir-like Scaffolds (Endonuclease Inhibitors) A->F  Structural Derivatization C Carbocation / p-Quinone Methide Intermediate B->C  -H2O D Nucleophilic Attack (Indoles, Arenes) C->D  1,6-Michael Addition E Chiral Triarylmethanes (Anticancer/Antiviral) D->E

Caption: Pharmacological derivatization pathways of the diaryl methanol scaffold.

Conclusion

(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol (OC(c1cccc(Br)c1)c2ccc(OC)cc2C) is a highly valuable synthetic building block. By understanding the electronic contributions of its substituents, chemists can leverage this scaffold either through direct Grignard synthesis or advanced asymmetric hydrogenation. Its ability to form stable quinone methide intermediates makes it an indispensable tool for synthesizing complex triarylmethanes and next-generation antiviral therapeutics.

References

  • Title: Facile Approach to Diverse Diarylmethane Scaffolds via DBU-Catalyzed 1,6-Addition Reaction: Discovery of an Antibacterial Agent Source: ACS Omega / PMC URL: [Link]

  • Title: Representative pharmaceutically active molecules containing the diaryl methanol scaffold Source: ResearchGate URL: [Link]

  • Title: Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives Source: MDPI URL: [Link]

  • Title: The recent advances in the contribution of chiral triarylmethanes and tetraarylmethanes with organocatalysts Source: OAE Publishing Inc. URL: [Link]

  • Title: Facile Approach to Diverse Diarylmethane Scaffolds via DBU-Catalyzed 1,6-Addition Reaction Source: ACS Publications URL: [Link]

Technical Guide: Safety & Handling of Brominated Diarylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Scope

Brominated diarylmethanols (e.g., (4-bromophenyl)(phenyl)methanol , CAS: 29334-16-5) are critical intermediates in medicinal chemistry.[1] They serve as the scaffold for antihistamines (e.g., brompheniramine analogs) and are pivotal "switch" compounds in drug discovery—the hydroxyl group allows for derivatization (oxidation, etherification), while the bromine atom provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

However, their safety profile is often underestimated. Unlike simple aliphatic alcohols, the lipophilic diaryl substructure facilitates dermal absorption, while the halogenated motif introduces metabolic stability concerns that warrant strict handling protocols. This guide synthesizes standard GHS compliance with "in-the-fume-hood" practical wisdom.

Hazard Identification & Toxicology (The "Why")

GHS Classification (Prototype: 4-Bromobenzhydrol)

While specific data varies by exact substitution pattern, the core scaffold falls under the following GHS categories.

Hazard ClassCategoryH-CodeHazard StatementMechanism of Action
Skin Irritation 2H315Causes skin irritation.[1][2]Lipophilic absorption leads to defatting and local inflammation.
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3]Physical abrasive (solid) and chemical irritant to mucous membranes.
STOT-SE 3H335May cause respiratory irritation.[1][2][3][4]Dust inhalation triggers upper respiratory tract inflammation.[1]
The "Hidden" Hazards: Structure-Activity Relationships (SAR)

Standard SDSs often list "No Data Available" for chronic toxicity.[1] As scientists, we must apply the Precautionary Principle based on SAR:

  • Bioaccumulation Potential: The presence of the bromine atom on a lipophilic diaryl frame mimics the structure of Persistent Organic Pollutants (POPs) and Brominated Flame Retardants (BFRs). Extended exposure may burden the liver and kidneys as the body attempts to metabolize the halogenated ring [1].

  • Metabolic Activation: The secondary alcohol can be oxidized in vivo to the corresponding bromobenzophenone, a ketone with higher reactivity and potential photosensitizing properties.

Visualization: Hazard & Exposure Pathway

The following diagram illustrates the exposure logic and biological fate, emphasizing why "just wearing a lab coat" is insufficient.

HazardPathway Source Brominated Diarylmethanol (Solid/Dust) Route1 Inhalation (Dust) Source->Route1 Route2 Dermal Contact (Lipophilic) Source->Route2 Mech1 Mucous Membrane Irritation Route1->Mech1 Mech2 Transdermal Absorption Route2->Mech2 Fate1 Respiratory Inflammation (H335) Mech1->Fate1 Fate2 Hepatic Processing (Halogen Burden) Mech2->Fate2

Figure 1: Exposure pathways highlighting the dual risk of immediate irritation and potential systemic absorption due to lipophilicity.[1]

Handling, Storage, and PPE[5][6][7][8]

Personal Protective Equipment (PPE) Matrix

The lipophilicity of the diarylmethyl group allows these compounds to permeate standard latex gloves.

  • Hand Protection: Nitrile (minimum 0.11 mm thickness) is required.[1] For prolonged handling or synthesis scale-up (>5g), use Double Gloving or thicker chemical-resistant gloves (Silver Shield/4H) due to the potential for the carrier solvent (often DCM or THF) to breach the glove and carry the brominated compound through the skin [2].

  • Respiratory: Use a NIOSH N95 (or P100) particulate respirator when weighing solids outside a fume hood.[1] Ideally, all weighing should occur within a ventilated enclosure.

  • Eye Protection: Chemical splash goggles.[1][4] Safety glasses are insufficient if fine dust is generated.[1]

Storage Stability
  • Conditions: Store at 2–8°C (refrigerated).

  • Incompatibilities: Strong oxidizing agents (converts alcohol to ketone) and strong Lewis acids (can facilitate ionization to the stable benzhydryl cation).

  • Light Sensitivity: Brominated aromatics can undergo slow photodebromination.[1] Store in amber vials.

Synthesis & Reaction Safety (The Application Scientist's View)

The most common route to these compounds is the Grignard Addition (Phenylmagnesium bromide + Bromobenzaldehyde). This reaction poses significant safety risks often glossed over in academic procedures.[1]

Critical Control Points
  • Induction Period: The formation of the Grignard reagent (if making de novo) often has a delayed start.[1] Danger: Adding all alkyl halide before initiation leads to a thermal runaway [3].[1]

    • Protocol: Add 5% of halide, wait for exotherm/turbidity. If no reaction, use DIBAL-H or Iodine crystal to activate Mg surface.[1]

  • Quenching (The "Volcano" Risk): Quenching the reaction mixture (containing alkoxide intermediates) with acid generates heat and gas.

    • Protocol: Quench at 0°C with Saturated Ammonium Chloride (mild), not HCl directly.

Reactivity of the Product

Once isolated, the Brominated Diarylmethanol has two specific reactivity hazards:

  • Lithium-Halogen Exchange: If you attempt to deprotonate the alcohol with n-BuLi (e.g., to make an alkoxide), the Lithium will likely exchange with the Bromine atom, generating a reactive aryl lithium species and destroying your scaffold. Use NaH or KH instead.

  • Dehydration: In the presence of strong acid, the compound easily dehydrates to the brominated diphenylethylene (styrene analog), changing the toxicity profile.

Visualization: Synthesis Safety Workflow

SynthesisSafety Start Start: Grignard Synthesis Step1 Activation of Mg (Iodine/Heat) Start->Step1 Check Exotherm Observed? Step1->Check Runaway STOP: Do NOT add more halide. Risk of Thermal Runaway. Check->Runaway No Proceed Slow Addition of Bromobenzaldehyde Check->Proceed Yes Quench Quench: Sat. NH4Cl at 0°C (Control Gas Evolution) Proceed->Quench Isolate Isolate Alcohol (Avoid Strong Acid) Quench->Isolate

Figure 2: Decision logic for the safe synthesis of diarylmethanols via Grignard reagents, highlighting the critical thermal runaway checkpoint.

Emergency Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 mins.[1] Do not use ethanol. Ethanol increases skin permeability, potentially driving the lipophilic bromide deeper into the dermis.
Eye Contact Flush with water/saline for 15 mins.[1][2] Lift eyelids.[1]Mechanical removal of micro-crystals is essential to prevent corneal abrasion.[1]
Spill (Solid) Wet sweep or HEPA vacuum.[1]Avoid dry sweeping which aerosolizes the irritant dust.
Ingestion Rinse mouth. Do NOT induce vomiting.Prevent aspiration of any solvent residues or foam into the lungs.

Disposal & Environmental Compliance

Brominated compounds are Halogenated Organic Waste .[1][5]

  • Never mix with non-halogenated solvents (acetone/ethanol waste).[1] This complicates incineration and increases disposal costs significantly.

  • Segregation: Collect in High-Density Polyethylene (HDPE) containers labeled "Halogenated Waste."[1]

  • Aquatic Toxicity: Due to the C-Br bond, these compounds are often recalcitrant in water treatment plants.[1] Prevent entry into drains (H411 potential—Toxic to aquatic life with long-lasting effects) [4].[1]

References

  • National Institute of Environmental Health Sciences (NIEHS). (1998).[1] Carcinogenic activity of brominated chemicals. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2023). Halogenated Solvents and Reagents Safety Guide. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[1] Grignard Reaction Safety Guidelines. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1][3] Substance Information: 4-Bromobenzhydrol.[1] Retrieved from [Link][1]

  • PubChem. (2024).[1] (4-Bromophenyl)(phenyl)methanol Compound Summary. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Synthesis and Physicochemical Characterization of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis, purification, and detailed physicochemical characterization of the novel diarylmethanol derivative, (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol. While a specific melting point for this compound is not established in current literature, this guide outlines a robust methodology for its determination, a critical parameter for assessing purity and ensuring consistency in research and development. We will delve into the rationale behind the chosen synthetic route, the intricacies of purification, and the application of modern analytical techniques for structural elucidation and purity verification. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug discovery and medicinal chemistry.

Introduction: The Significance of Diaryl-methanols and the Critical Role of Melting Point

Diaryl-methanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural rigidity and the specific spatial arrangement of their aromatic rings allow for precise interactions with biological targets. The title compound, (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol, is a functionalized diaryl-methanol with potential applications as an intermediate in the synthesis of novel therapeutic agents. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, while the substituted phenyl ring can influence the molecule's pharmacokinetic and pharmacodynamic properties.

In the realm of drug development, the melting point is a fundamental and indispensable physical property.[1][2] It serves as a primary indicator of a compound's purity; pure crystalline substances exhibit a sharp and defined melting point range, whereas impurities typically lead to a depression and broadening of this range.[3] Furthermore, the melting point provides insights into the thermal stability of a compound and can influence its solubility and bioavailability, key factors in drug absorption and efficacy.[4][5] The determination of a consistent melting point is a crucial quality control step, ensuring batch-to-batch consistency in manufacturing processes.[2][5]

This guide will therefore not only present a plausible synthetic pathway to (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol but will also meticulously detail the process of obtaining a reliable melting point, a cornerstone of its physicochemical characterization.

Synthesis and Purification Workflow

The synthesis of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol can be efficiently achieved via a Grignard reaction, a classic and reliable method for the formation of carbon-carbon bonds. The proposed synthetic workflow is depicted below.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactant1 3-Bromoiodobenzene Grignard 3-Bromophenylmagnesium iodide (Grignard Reagent) Reactant1->Grignard Mg, THF Reactant2 Magnesium turnings Reactant2->Grignard Product (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol Grignard->Product 1. Add Reactant3 2. Aqueous Workup Reactant3 4-Methoxy-2-methylbenzaldehyde Reactant3->Product Crude Crude Product Product->Crude Purified Purified Product Crude->Purified Column Chromatography MP_Analysis Melting Point Determination Purified->MP_Analysis Spectroscopy Spectroscopic Characterization Purified->Spectroscopy

Caption: Synthetic and purification workflow for (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol.

Step-by-Step Synthesis Protocol

Materials:

  • 3-Bromoiodobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 4-Methoxy-2-methylbenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, dissolve 3-bromoiodobenzene (1 equivalent) in anhydrous THF.

    • Add a small portion of the 3-bromoiodobenzene solution to the magnesium turnings and initiate the reaction (slight warming may be necessary).

    • Once the reaction has started, add the remaining 3-bromoiodobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 3-bromophenylmagnesium iodide.

  • Reaction with Aldehyde:

    • Dissolve 4-methoxy-2-methylbenzaldehyde (1 equivalent) in anhydrous THF in a separate flask.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the solution of 4-methoxy-2-methylbenzaldehyde dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Extraction:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent system should be optimized based on TLC analysis of the crude mixture to achieve good separation of the desired product from any unreacted starting materials or byproducts.

Physicochemical Characterization

Melting Point Determination: A Self-Validating Protocol

The determination of an accurate melting point is paramount.[6] The following protocol, utilizing a modern digital melting point apparatus, is designed to be self-validating.

Apparatus:

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Ensure the purified product is completely dry and free of solvent.

    • Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat transfer.[6]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

  • Rapid Preliminary Determination:

    • Set the melting point apparatus to a rapid heating rate (e.g., 10-20 °C/minute).

    • Insert the capillary tube and observe the approximate temperature at which the sample melts. This provides a rough estimate of the melting range.[8]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare two more capillary tubes with the sample.

    • Set the heating rate to a slow and steady 1-2 °C/minute.[8]

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

    • Repeat the measurement with the second sample to ensure reproducibility. The two measurements should agree within 1 °C.

Data Presentation:

Parameter Description Expected Observation for a Pure Compound
Melting Point Range The temperature range from the onset to the completion of melting.A narrow range, typically 0.5-1.5 °C.[3]
Appearance of Melt The clarity and color of the liquid phase.A clear, colorless, or pale-colored liquid.
Decomposition Any signs of darkening or gas evolution during melting.Should be noted if observed, as this indicates thermal instability.
Spectroscopic Characterization

To confirm the identity and structure of the synthesized (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol, a suite of spectroscopic analyses should be performed.

Spectroscopy Compound (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Compound->IR Functional Group Identification MS Mass Spectrometry (MS) Compound->MS Molecular Weight Confirmation

Caption: Spectroscopic techniques for structural characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons, the methoxy group protons, the methyl group protons, the benzylic proton, and the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will show the number of different types of carbon atoms in the molecule, confirming the carbon skeleton.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (typically a broad peak around 3200-3600 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C-O stretches.

  • MS (Mass Spectrometry): This will determine the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion peak, providing further confirmation of the structure.

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the synthesis, purification, and physicochemical characterization of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol. By following the detailed protocols for synthesis and, critically, for the self-validating determination of its melting point, researchers can ensure the production of a high-purity compound with well-defined physical properties. The emphasis on rigorous analytical characterization provides the necessary foundation for the reliable use of this diaryl-methanol derivative in further research and drug development endeavors. The principles and techniques described herein are broadly applicable to the characterization of novel chemical entities, underscoring the foundational importance of classical physicochemical measurements in modern chemical science.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved from [Link]

  • Melting Point Determination - thinkSRS.com. (n.d.). Retrieved from [Link]

  • Melting Point Determination in Pharmaceutical Industry - NANOLAB. (n.d.). Retrieved from [Link]

  • Experiment 1 - Melting Points. (2013, April 15). Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

  • An interesting relationship between drug absorption and melting point. (2009, May 21). PubMed. Retrieved from [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol via Grignard Addition: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted diaryl methanols (benzhydrol derivatives) is a critical operation in medicinal chemistry, as these motifs are prevalent in antihistamines, anticholinergics, and various neuroactive APIs. This application note details the optimized, step-by-step synthesis of (3-bromophenyl)(4-methoxy-2-methylphenyl)methanol via a chemoselective Grignard reaction. By leveraging precise stoichiometric control and strategic route selection, this protocol ensures high yields, mitigates common side reactions (e.g., Wurtz coupling), and provides a self-validating framework for reproducible execution.

Retrosynthetic Analysis & Route Selection

The target molecule, (3-bromophenyl)(4-methoxy-2-methylphenyl)methanol, can theoretically be assembled via two distinct Grignard disconnections.

  • Route A (Disfavored): Reaction of 3-bromophenylmagnesium bromide with 4-methoxy-2-methylbenzaldehyde.

    • Causal Failure Point: Generating a mono-Grignard reagent from 1,3-dibromobenzene is notoriously difficult. Magnesium insertion lacks sufficient regiocontrol, leading to the formation of di-Grignard species and subsequent oligomeric mixtures.

  • Route B (Favored): Reaction of (4-methoxy-2-methylphenyl)magnesium bromide with 3-bromobenzaldehyde.

    • Causal Success Point: The starting material, 1-bromo-4-methoxy-2-methylbenzene, contains a single halogen, guaranteeing the formation of a discrete mono-Grignard reagent. While the electrophile (3-bromobenzaldehyde) also possesses a bromine atom, the nucleophilic addition to the highly polarized aldehyde carbonyl is orders of magnitude faster than halogen-metal exchange. This kinetic disparity ensures strict chemoselectivity .

Mechanistic Pathway

The reaction proceeds via the oxidative insertion of zero-valent magnesium into the aryl carbon-bromine bond, facilitated by the coordinating ability of tetrahydrofuran (THF) . The resulting carbanion equivalent undergoes nucleophilic addition to the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This breaks the C=O π-bond, forming a tetrahedral magnesium alkoxide intermediate. A mild acidic quench with saturated ammonium chloride protonates the alkoxide to yield the target secondary alcohol while preventing acid-catalyzed etherification .

G A 1-Bromo-4-methoxy- 2-methylbenzene B Mg turnings, THF I2 (cat.), Reflux A->B C Grignard Reagent (Ar-MgBr) B->C Oxidative Insertion D 3-Bromobenzaldehyde THF, 0 °C to RT C->D E Magnesium Alkoxide Intermediate D->E Nucleophilic Addition F Sat. NH4Cl (aq) Quench E->F G Target Diaryl Methanol (Product) F->G Protonation

Figure 1: Synthetic workflow and mechanistic pathway for the Grignard synthesis of diaryl methanol.

Quantitative Data & Reagent Stoichiometry

To facilitate purification, the Grignard reagent is generated in slight excess (1.00 eq) relative to the aldehyde (0.95 eq). Upon quenching, any unreacted Grignard reagent is protonated to form 3-methylanisole, a highly non-polar liquid that is easily separated from the polar benzhydrol product via silica gel chromatography.

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1-Bromo-4-methoxy-2-methylbenzene201.061.002.01 gNucleophile Precursor
Magnesium Turnings24.301.20292 mgMetal Insert
3-Bromobenzaldehyde185.020.951.76 gElectrophile
Iodine (I₂)253.81Catalytic~5 mgSurface Initiator
Tetrahydrofuran (Anhydrous)72.11-30 mLCoordinating Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Grignard Reagent

Self-Validation Check: The reaction mixture must transition from clear to a cloudy, brownish-grey suspension, accompanied by an exotherm.

  • Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a continuous stream of argon.

  • Initiation: Add magnesium turnings (292 mg, 1.20 mmol) and a single crystal of iodine (~5 mg) to the flask. Heat the bottom of the flask gently with a heat gun until purple iodine vapor fills the chamber (this chemically scrubs the passivating MgO layer) . Allow to cool to room temperature.

  • Solvent Addition: Add 5 mL of anhydrous THF to the flask.

  • Halide Addition: Dissolve 1-bromo-4-methoxy-2-methylbenzene (2.01 g, 10.0 mmol) in 10 mL of anhydrous THF in the addition funnel. Add approximately 1 mL of this solution to the magnesium suspension. Stir vigorously and wait for spontaneous boiling and color change (initiation).

  • Controlled Reflux: Once initiated, add the remainder of the aryl bromide solution dropwise over 30 minutes. The rate of addition should maintain a gentle, self-sustaining reflux.

  • Completion: After the addition is complete, attach a heating mantle and reflux the mixture for an additional 1 hour to ensure complete consumption of the aryl bromide. Cool the resulting Grignard solution to 0 °C using an ice-water bath.

Phase 2: Nucleophilic Addition
  • Electrophile Preparation: Dissolve 3-bromobenzaldehyde (1.76 g, 9.5 mmol) in 15 mL of anhydrous THF.

  • Addition: Transfer the aldehyde solution to the addition funnel and add it dropwise to the 0 °C Grignard solution over 20 minutes. Causality: Slow addition at low temperature prevents localized heating and suppresses side reactions like enolization or reduction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 8:2 Hexanes/Ethyl Acetate). The aldehyde spot (Rf ~0.5) should disappear, replaced by a more polar product spot (Rf ~0.25).

Phase 3: Quenching and Purification
  • Quench: Re-cool the flask to 0 °C. Carefully add 15 mL of saturated aqueous NH₄Cl dropwise. Causality: Strong acids (e.g., HCl) must be avoided, as the resulting bis-benzylic alcohol is highly prone to forming a stable carbocation, which leads to symmetrical ether dimerization.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient of 100% Hexanes to 80:20 Hexanes/Ethyl Acetate to afford the pure (3-bromophenyl)(4-methoxy-2-methylphenyl)methanol.

Troubleshooting and Causal Analysis

Table 2: Diagnostic Matrix for Grignard Synthesis

Observation / IssueCausal FactorCorrective Action
Reaction fails to initiate (No exotherm, Mg remains shiny)Thick, passivating magnesium oxide (MgO) layer preventing electron transfer.Crush Mg turnings under argon. Add 2 drops of 1,2-dibromoethane to chemically etch the Mg surface via ethylene gas evolution.
High levels of biaryl byproduct (Wurtz-type coupling)High local concentration of Ar-Br reacting with the newly formed Ar-MgBr.Decrease the addition rate of the aryl bromide. Increase stirring speed to ensure rapid dispersion.
Formation of symmetrical ether (Product dimerization)Over-acidification during the quench phase generating a benzhydryl carbocation.Strictly utilize mild, buffered proton sources (Sat. NH₄Cl). Ensure the quench is performed at 0 °C.
Unreacted 3-bromobenzaldehyde Moisture ingress destroying the Grignard reagent prior to aldehyde addition.Ensure all glassware is rigorously flame-dried. Verify the anhydrous quality of the THF (use a solvent purification system).

References

  • Wikipedia Contributors. "Grignard reagent." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones." Master Organic Chemistry. Available at:[Link]

  • Organic Syntheses. "α-Deutero-o-methyl-benzhydrol." Organic Syntheses Procedure. Available at:[Link]

  • Chemistry LibreTexts. "17.5: Alcohols from Carbonyl Compounds - Grignard Reagents." Chemistry LibreTexts. Available at:[Link]

Grignard addition of 3-bromophenylmagnesium bromide to 4-methoxy-2-methylbenzaldehyde

[1]

Executive Summary & Mechanistic Rationale

This application note details the protocol for the chemoselective nucleophilic addition of 3-bromophenylmagnesium bromide to 4-methoxy-2-methylbenzaldehyde . This transformation is a critical C-C bond-forming step often utilized in the synthesis of diarylmethane scaffolds found in SGLT2 inhibitors and estrogen receptor modulators.

Mechanistic Insight

The reaction involves the attack of a hard carbon nucleophile (aryl Grignard) upon a polarized carbonyl electrophile. Two specific structural factors in the electrophile (4-methoxy-2-methylbenzaldehyde) dictate the experimental parameters:

  • Electronic Deactivation: The para-methoxy group acts as a strong resonance donor (

    
     effect), significantly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.
    
  • Steric Hindrance: The ortho-methyl group introduces local steric strain.[1] While not sufficient to block the attack, it increases the transition state energy, potentially requiring longer reaction times or higher temperatures than standard phenyl additions.

Crucial Chemoselectivity Note: The nucleophile contains a bromine atom at the meta position. Under standard conditions (0 °C to RT), the C-Mg bond reacts preferentially with the aldehyde. The C-Br bond on the Grignard reagent remains inert because magnesium insertion (to form a di-Grignard) requires metallic magnesium and initiation, which are absent in the addition phase.

Reagent Specifications & Safety Architecture

Chemical Table
ReagentMW ( g/mol )Equiv.[1][2][3]RoleKey Property
3-Bromophenylmagnesium bromide 257.411.2 - 1.5Nucleophile0.5M - 1.0M in THF; Moisture sensitive
4-Methoxy-2-methylbenzaldehyde 150.181.0ElectrophileSolid/Oil; Electron-rich carbonyl
Tetrahydrofuran (THF) 72.11SolventSolventAnhydrous, inhibitor-free
Ammonium Chloride (sat.[1] aq.) 53.49QuenchProton SourceBuffered quench to prevent dehydration
Safety Critical Control Points (SCCP)
  • Moisture Intolerance: Grignard reagents protonate instantly upon contact with water, destroying the stoichiometry. All glassware must be oven-dried (

    
    ) and assembled under an inert atmosphere (
    
    
    or Ar).[1]
  • Exotherm Management: The addition step is highly exothermic.[1] Uncontrolled addition can lead to solvent boiling and byproduct formation (e.g., pinacol coupling).[1]

Experimental Protocol

Phase A: Preparation and Setup
  • Glassware Conditioning: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Allow to cool under a stream of dry nitrogen.

  • Electrophile Solution: Charge the RBF with 4-methoxy-2-methylbenzaldehyde (1.0 equiv). Dissolve in anhydrous THF (concentration

    
    ).
    
    • Expert Tip: If the aldehyde is a solid, ensure complete dissolution before cooling. Partial solubility can lead to heterogeneous reaction kinetics and lower yields.[1]

Phase B: Controlled Addition (The Reaction)
  • Thermal Control: Cool the aldehyde solution to 0 °C using an ice/water bath.

  • Reagent Charging: Transfer the 3-bromophenylmagnesium bromide solution (1.3 equiv) into the addition funnel via a cannula or oven-dried syringe to avoid air exposure.

  • Dropwise Addition: Add the Grignard reagent dropwise to the aldehyde solution over 30–45 minutes.

    • Observation: The solution often turns a turbid yellow/brown. A distinct color change usually indicates the formation of the magnesium alkoxide intermediate.

  • Equilibration: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (

      
      ) should disappear, replaced by the more polar alcohol spot (
      
      
      ).
Phase C: Quench and Workup
  • Quenching: Cool the mixture back to 0 °C. Slowly add saturated aqueous Ammonium Chloride (

    
    )  solution.
    
    • Why

      
      ? Using strong acids (HCl) can cause the benzylic alcohol to dehydrate to a styrene derivative, especially given the electron-donating methoxy group which stabilizes the resulting carbocation. 
      
      
      provides a gentle protonation source.[1]
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
    ).[3]
    
  • Washing: Combine organic layers and wash with:

    • Water (

      
      )[1]
      
    • Brine (

      
      )[1]
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Visualization of Reaction Logic

The following diagram illustrates the reaction pathway, highlighting the electronic effects and the critical workup decision node.

GrignardPathcluster_electronicsElectronic FactorsReagentsReagents:3-Br-Ph-MgBr+4-OMe-2-Me-Ph-CHOIntermedIntermediate:Mg-Alkoxide ComplexReagents->IntermedNucleophilic Attack(THF, 0°C to RT)QuenchQuench:Sat. NH4Cl (aq)Intermed->QuenchProtonationProductProduct:DiarylmethanolQuench->ProductMild Acid (pH ~5)SideProductRisk:Styrene Derivative(Dehydration)Quench->SideProductStrong Acid (pH < 2)AVOIDElecNote4-OMe group reducescarbonyl electrophilicity.Requires RT stir.ElecNote->Reagents

Figure 1: Reaction pathway and critical quench logic to avoid acid-catalyzed dehydration.

Purification & Characterization

Purification Strategy

The crude oil typically contains the desired alcohol, unreacted aldehyde (if stoichiometry was off), and biphenyl byproducts (from Grignard homocoupling).

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient elution starting with 100% Hexanes

      
       10-20% EtOAc/Hexanes.[1]
      
    • Elution Order: Biphenyls (non-polar)

      
       Unreacted Aldehyde 
      
      
      Product (Alcohol) .
Analytical Data (Expected)
  • Physical State: Viscous pale yellow oil or off-white solid (depending on purity).[1]

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       ppm (s, 1H, 
      
      
      -OH): The benzylic proton.[1]
    • 
       ppm (s, 3H, 
      
      
      ): Methoxy singlet.[1]
    • 
       ppm (s, 3H, 
      
      
      ): Aryl methyl singlet.[1]
    • Aromatic region: Complex splitting pattern due to 1,2,4-substitution and 1,3-substitution.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion "Wet" THF or degraded Grignard.Titrate Grignard reagent using salicylaldehyde phenylhydrazone or use fresh anhydrous THF.[1]
Waxy Solid Precipitate Magnesium alkoxide insolubility.[1]Add more THF during the reaction or use a mechanical stirrer if scale >10g.
Product Dehydration Acidic workup too harsh.[1]Ensure

is used, not HCl.[1] Keep rotovap bath

.[1]
Aldehyde Recovery Steric hindrance / Electronic deactivation.[1]Increase reaction time at RT; gently reflux (40 °C) for 1 hour if RT is insufficient.

References

  • Grignard Reagent Preparation & Titration

    • Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition.

    • [1]

  • General Grignard Addition Protocols

    • Org.[1][3][4][5][6][7][8][9][10] Synth. 1988, Coll.[1] Vol. 6, 48. Preparation of secondary alcohols via Grignard addition.

    • [1]

  • Electronic Effects in Nucleophilic Addition

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 9: Nucleophilic addition to the carbonyl group).

    • [1]

  • Safety Data (3-Bromophenylmagnesium bromide)

    • PubChem Compound Summary for CID 102551.[1]

    • [1]

Application Note: Chemoselective Reduction of Sterically Hindered (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanone

[1]

Abstract

This application note details a robust, scalable protocol for the reduction of (3-bromophenyl)(4-methoxy-2-methylphenyl)methanone to its corresponding secondary alcohol, (3-bromophenyl)(4-methoxy-2-methylphenyl)methanol .[1] This transformation presents specific challenges: the chemoselective preservation of the aryl bromide moiety (susceptible to hydrogenolysis or metal-halogen exchange) and the steric hindrance introduced by the ortho-methyl group on the benzophenone core.

We recommend a borohydride-based reduction strategy (NaBH


Part 1: Strategic Reaction Analysis

Mechanistic & Chemoselective Considerations

The substrate contains three critical features influencing reagent selection:

  • Diaryl Ketone: Inherently less reactive than aldehydes or dialkyl ketones due to conjugation and steric bulk.

  • 3-Bromo Substituent: An electron-withdrawing group that activates the carbonyl slightly but poses a risk of debromination if catalytic hydrogenation (H

    
    /Pd-C) is used.[1]
    
  • 4-Methoxy-2-methyl Substituent: The ortho-methyl group introduces significant steric strain, twisting the phenyl ring out of planarity with the carbonyl.[1] The para-methoxy group acts as a strong electron donor (Resonance effect), reducing the electrophilicity of the carbonyl carbon.

Conclusion: The carbonyl is electronically deactivated and sterically hindered. A nucleophilic hydride source like Sodium Borohydride (NaBH

Reaction Pathway Diagram[1]

ReactionSchemeSubstrate(3-bromophenyl)(4-methoxy-2-methylphenyl)methanone(Electrophile)IntermediateAlkoxyborohydrideIntermediateSubstrate->IntermediateHydride AttackSideProductAvoided Side Reactions:1. Debromination (H2/Pd)2. Over-reduction to MethyleneSubstrate->SideProductIf using LiAlH4 or H2/PdReagentNaBH4 (0.6 eq)MeOH, 0°C to RTReagent->IntermediateProduct(3-bromophenyl)(4-methoxy-2-methylphenyl)methanol(Target Alcohol)Intermediate->ProductAcidic Quench(Hydrolysis)

Figure 1: Reaction pathway highlighting the chemoselective conversion and avoidance of common side reactions.

Part 2: Detailed Experimental Protocol

Reagents & Equipment
ReagentRoleEquiv.Notes
Ketone Substrate Starting Material1.0Purity >95% recommended.[1][2][3][4][5]
Sodium Borohydride Reducing Agent0.6 - 1.0Use excess to account for solvent reaction.[1] Hygroscopic.
Methanol (MeOH) Solvent10-15 volACS Grade.[1] Activates carbonyl.
1N HCl or NH

Cl
Quenching AgentExcessControls pH during workup.
Ethyl Acetate Extraction Solvent--
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a 3-neck round-bottom flask (RBF) with (3-bromophenyl)(4-methoxy-2-methylphenyl)methanone (1.0 equiv).

  • Add Methanol (10 mL per gram of substrate).

  • Insert a magnetic stir bar and equip the flask with a thermometer and a nitrogen inlet.

  • Critical: Cool the solution to 0°C using an ice bath.

    • Why? Although the substrate is hindered, NaBH

      
       addition is exothermic. Cooling prevents solvent boil-off and minimizes impurity formation.[1]
      

Step 2: Hydride Addition

  • Add Sodium Borohydride (NaBH

    
    )  (0.6 equiv) portion-wise over 15–20 minutes.
    
    • Note: Do not dump all at once.[6] Rapid H

      
       evolution can cause foaming.
      
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

Step 3: Process Control (TLC/HPLC)

  • TLC Mobile Phase: 20% Ethyl Acetate in Hexanes.[7]

  • Observation: The ketone (starting material) usually has a higher R

    
     than the alcohol product.
    
  • Troubleshooting: If >5% starting material remains after 4 hours, add an additional 0.2 equiv of NaBH

    
     and warm the reaction to 40°C  (mild heating overcomes the steric hindrance of the ortho-methyl group).
    

Step 4: Quench & Workup

  • Cool the mixture back to 0°C.

  • Slowly add Saturated Aqueous Ammonium Chloride (sat. NH

    
    Cl) or 1N HCl.
    
    • Safety: Vigorous gas evolution (H

      
      ) will occur. Ensure good ventilation.
      
  • Concentrate the mixture under reduced pressure (Rotovap) to remove most Methanol.

  • Dilute the residue with Water and extract with Ethyl Acetate (3x) .

  • Wash combined organics with Brine, dry over anhydrous Na

    
    SO
    
    
    , and filter.
  • Concentrate to dryness to yield the crude alcohol.

Workup Logic Flow

WorkupFlowReactionMixReaction Mixture(MeOH, Product, Borates)QuenchQuench: Add sat. NH4Cl(Destroys excess Hydride)ReactionMix->QuenchEvapRotary Evaporation(Remove MeOH)Quench->EvapExtractionPartition: Water / EtOAcEvap->ExtractionOrganicLayerOrganic Layer(Product)Extraction->OrganicLayerAqueousLayerAqueous Layer(Boron salts)Extraction->AqueousLayerDryDry (Na2SO4) & ConcentrateOrganicLayer->DryFinalCrude Alcohol(Ready for Purification)Dry->Final

Figure 2: Logical flow for the isolation of the alcohol product.[1]

Part 3: Analytical Validation

To validate the success of the protocol, compare the spectral data of the product against the starting material.

FeatureKetone (Starting Material)Alcohol (Product)
IR Spectrum Strong C=O stretch (~1650–1660 cm⁻¹)Broad O-H stretch (~3300–3400 cm⁻¹); C=O absent

H NMR
No methine proton.[1]New doublet or singlet (~5.5–6.0 ppm) for CH-OH .

C NMR
Carbonyl signal at ~196 ppm.Methine carbon signal at ~70–75 ppm.
Appearance Often crystalline solid.Viscous oil or solid (depending on purity).

Key Quality Check: The presence of the 3-bromo signal (aromatic region) must remain unchanged. If the integration of aromatic protons changes significantly, check for debromination (unlikely with NaBH

Part 4: Safety & Troubleshooting

Safety Hazards[1][9]
  • Sodium Borohydride: Toxic if swallowed; releases flammable Hydrogen gas upon contact with acid or water. Keep away from open flames.

  • Brominated Compounds: Generally irritants. Avoid inhalation of dust.

Troubleshooting Guide
  • Problem: Reaction is stalled at 50% conversion.

    • Cause: Steric hindrance from the ortho-methyl group is blocking the hydride attack.

    • Solution: Increase temperature to 50°C. If still slow, switch solvent to Ethanol (allows higher reflux temp) or use Luche Reduction conditions (add CeCl

      
      ·7H
      
      
      O in MeOH), which activates the carbonyl specifically.
  • Problem: Product is an oil that won't crystallize.

    • Solution: Diaryl methanols are often oils. Triturate with cold pentane or hexanes to induce crystallization. If necessary, purify via silica gel flash chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).

References

  • Selective Hydrogenation of Benzophenones to Benzhydrols . Organic Letters. Discusses challenges with ortho-substituted benzophenones. [Link]

Application Notes and Protocols for (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol in SGLT2 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The diarylmethanol derivative, (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol, is a pivotal intermediate in the synthesis of C-aryl glucoside Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. This class of therapeutics, which includes drugs like Canagliflozin and Dapagliflozin, has revolutionized the management of type 2 diabetes mellitus.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and subsequent utilization of this key intermediate. We present detailed, field-tested protocols, explain the scientific rationale behind methodological choices, and offer insights into process optimization and safety.

Introduction: The Strategic Importance of the Diaryl-Aglycone Core

SGLT2 inhibitors lower blood glucose by preventing its reabsorption in the kidneys.[4] Their molecular architecture is characterized by a glucose moiety linked to a diaryl-aglycone via a carbon-carbon bond (C-glucoside). This aglycone portion is critical for the molecule's potency, selectivity, and pharmacokinetic profile. The synthesis of this complex aglycone is a multi-step process, often commencing with the construction of a diarylmethane or diarylmethanol core.

(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol serves as a precursor to the aglycone of several SGLT2 inhibitors. Its structure contains two key aromatic rings linked by a methanol bridge. The substituents on these rings—a bromine atom, a methoxy group, and a methyl group—are strategically placed for subsequent chemical modifications and for achieving the final molecular geometry required for effective SGLT2 inhibition. The bromine atom, in particular, provides a reactive handle for downstream cross-coupling reactions to build more complex structures.

Mechanism of SGLT2 Inhibition

The diagram below illustrates the physiological role of SGLT2 in the proximal tubule of the kidney and how its inhibition leads to increased urinary glucose excretion.

SGLT2_Mechanism cluster_0 Proximal Tubule Lumen (Filtrate) cluster_1 Proximal Tubule Epithelial Cell cluster_2 Bloodstream Lumen {Glucose | Sodium (Na+)} SGLT2 SGLT2 Transporter Lumen->SGLT2:f0 Co-transport GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Glucose Blood Glucose Reabsorbed GLUT2->Blood NaK_Pump Na+/K+ ATPase NaK_Pump->Blood 3 Na+ out Blood->NaK_Pump 2 K+ in Inhibitor SGLT2 Inhibitor (e.g., Canagliflozin) Inhibitor->SGLT2:f0 Blocks Transport

Caption: Mechanism of SGLT2 Inhibition in the Kidney.

Synthesis Protocol: (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

The most reliable and scalable method for synthesizing diarylmethanols is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to an aldehyde or ketone.[5][6] This protocol details the synthesis via the addition of (3-bromophenyl)magnesium bromide to 4-methoxy-2-methylbenzaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-BromochlorobenzeneReagentPlus®, ≥99%Sigma-AldrichEnsure dryness before use.
Magnesium Turnings≥99.5%Sigma-AldrichActivate by grinding gently in a mortar if necessary.
IodineCrystalFisher ScientificUsed as an initiator.
Anhydrous Tetrahydrofuran (THF)≥99.9%, Inhibitor-freeAcros OrganicsUse from a freshly opened bottle or dried over sodium/benzophenone.
4-Methoxy-2-methylbenzaldehyde98%Alfa AesarStore under inert gas.
Saturated NH₄Cl (aq)ACS ReagentVWRFor reaction quenching.
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWRFor drying.
Silica Gel60 Å, 230-400 meshMilliporeSigmaFor column chromatography.
Synthetic Workflow Diagram

Synthesis_Workflow A 3-Bromochlorobenzene Grignard (3-Bromophenyl)magnesium bromide (in situ) A->Grignard Step 1: Grignard Formation B Magnesium Turnings B->Grignard Step 1: Grignard Formation C Anhydrous THF C->Grignard Step 1: Grignard Formation D 4-Methoxy-2-methylbenzaldehyde Alkoxide Intermediate Alkoxide Salt D->Alkoxide Step 2: Nucleophilic Addition (0°C to RT) Grignard->Alkoxide Step 2: Nucleophilic Addition (0°C to RT) Product (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol Alkoxide->Product Step 3: Aqueous Workup (NH4Cl)

Caption: Workflow for the Synthesis of the Diarylmethanol Intermediate.

Step-by-Step Procedure

Step 1: Preparation of (3-Bromophenyl)magnesium bromide (Grignard Reagent)

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure all moisture is removed.

  • To the flask, add magnesium turnings (1.2 eq) and a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 3-bromochlorobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion (~10%) of the 3-bromochlorobenzene solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining 3-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting dark grey-brown solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Causality Note: Anhydrous conditions are absolutely critical. Grignard reagents are potent bases and will be rapidly quenched by protic solvents like water, leading to reaction failure.[6] The iodine crystal acts as a chemical initiator by reacting with the magnesium to expose a fresh, reactive metal surface.

Step 2: Reaction with 4-Methoxy-2-methylbenzaldehyde

  • In a separate flame-dried flask under nitrogen, dissolve 4-methoxy-2-methylbenzaldehyde (1.1 eq) in anhydrous THF.

  • Cool this solution to 0 °C using an ice-water bath.

  • Transfer the prepared Grignard reagent solution from Step 1 into the dropping funnel (via cannula if possible) and add it dropwise to the cooled aldehyde solution over 30-45 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Causality Note: The dropwise addition at 0 °C is essential to control the exothermic nature of the Grignard addition, preventing the formation of side products such as those from Wurtz coupling.

Step 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

  • Combine the pure fractions and evaporate the solvent to afford (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol as a white to off-white solid.

Characterization and Validation

The identity and purity of the synthesized intermediate must be rigorously confirmed before its use in subsequent steps.

Analytical Techniques and Expected Results
TechniqueParameterExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~7.5-7.1 (m, Ar-H), ~6.8-6.6 (m, Ar-H), ~6.1 (s, Ar-CH(OH)-Ar), ~3.8 (s, OCH₃), ~2.3 (s, Ar-CH₃), ~2.1 (d, OH).
¹³C NMR (100 MHz, CDCl₃)δ ~158 (C-OMe), ~145-120 (Ar-C), ~75 (Ar-CH(OH)-Ar), ~55 (OCH₃), ~20 (Ar-CH₃).
Mass Spec. ESI-MS[M+H]⁺ or [M+Na]⁺ corresponding to C₁₅H₁₅BrO₂ (MW: 307.18 g/mol ). Isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) should be observed.
HPLC Purity>98% (Typical conditions: C18 column, mobile phase of Acetonitrile/Water gradient, UV detection at 254 nm).
IR (KBr, cm⁻¹)Broad peak ~3400 cm⁻¹ (O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1250 cm⁻¹ (C-O stretch), ~1600, 1480 cm⁻¹ (Ar C=C stretch).

Note: Actual spectral values may vary slightly. It is crucial to compare obtained data with a reference standard or literature values if available.

Protocol: Reductive Deoxygenation to Diaryl Methane Core

The next crucial step towards the SGLT2 inhibitor aglycone is the reduction of the diarylmethanol to its corresponding diarylmethane. This is typically achieved via an ionic hydrogenation mechanism using a silane as a hydride source and a Lewis acid as an activator.[7]

Procedure
  • Dissolve the purified (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile under a nitrogen atmosphere.

  • Cool the solution to -10 °C.

  • Add triethylsilane (Et₃SiH, 2.0-3.0 eq) to the solution.

  • Add boron trifluoride etherate (BF₃·OEt₂, 1.5-2.0 eq) dropwise, maintaining the internal temperature below -5 °C.

  • Stir the reaction at -10 °C to 0 °C and monitor its progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by adding it to a stirred, cooled solution of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude 5-bromo-1-((4-methoxy-2-methylphenyl)methyl)-2-methylbenzene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography.

Causality Note: The Lewis acid (BF₃·OEt₂) coordinates to the hydroxyl group, transforming it into a good leaving group (water). The triethylsilane then delivers a hydride to the resulting stabilized carbocation, effecting the reduction.[7] This step is a cornerstone in many gliflozin synthesis pathways.[8][9]

Safety and Handling

  • Grignard Reagents: Highly reactive, flammable, and corrosive. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Avoid contact with water or protic solvents.[10][11]

  • Anhydrous Solvents: THF can form explosive peroxides. Use from a fresh container and handle with care.

  • Boron Trifluoride Etherate: Highly corrosive and moisture-sensitive. Releases toxic fumes upon contact with water. Handle only in a well-ventilated fume hood.[12]

  • Halogenated Compounds: (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol and its precursors are irritants. Avoid skin and eye contact.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol is a versatile and essential intermediate for the synthesis of advanced SGLT2 inhibitors. The protocols outlined in this document provide a robust and reproducible pathway for its preparation and subsequent conversion to the core diarylmethane aglycone. Careful attention to anhydrous conditions, reaction temperature control, and rigorous characterization are paramount to achieving high yields and purity, thereby facilitating the efficient development of next-generation antidiabetic therapeutics.

References

  • Yu, J., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development. [Link][16]

  • Grempler, R., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. [Link][17]

  • Ali, M. A., et al. (2024). Advances in SGLT2 Inhibitors for Type 2 Diabetes Management. Pharmaceutical Sciences. [Link][1]

  • Wang, M., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. ResearchGate. [Link][18]

  • Metil, D. S., et al. (2018). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development. [Link][8]

  • Kocienski, P. (2019). Synthesis of Dapagliflozin. Synfacts. [Link][9]

  • Metil, D. S., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Semantic Scholar. [Link][19]

  • Google Patents. (2017). WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin. [20]

  • Google Patents. (2024). CN117658784B - Dapagliflozin middle Process for the preparation of intermediates. [21]

  • Google Patents. (2019). CN107556287B - Canagliflozin intermediate synthetic method. [2]

  • Google Patents. (2017). CN107382679A - The preparation method of Dapagliflozin intermediate. [22]

  • ProBiologists. (2022). SGLT2 inhibitors: A review article. [Link][3]

  • U.S. Pharmacist. (2013). SGLT2 Inhibitors: A Review of Canagliflozin. [Link][4]

  • Bolshan, Y., et al. (2008). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PMC. [Link][23]

  • Organic Chemistry Portal. Grignard Reaction. [Link][5]

  • Wikipedia. Grignard reaction. [Link][6]

  • ABX GmbH. (2012). Material Safety Data Sheet. [Link][10]

  • Slideshare. (2014). Grignard Reaction. [Link][11]

  • Google Patents. (2020). US20200331946A1 - Processes for the preparation of sglt-2 inhibitors, intermediates thereof. [12]

  • Ghorai, P. (2007). Deoxygenation of diarylmethanols with dilute mineral acid. ResearchGate. [Link][7]

Sources

Protocol for lithiation of 3-bromobenzaldehyde and coupling with aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Directed Lithiation and Suzuki-Miyaura Cross-Coupling of 3-Bromobenzaldehyde

Executive Summary

The functionalization of unprotected halo-benzaldehydes presents a classic chemoselectivity challenge in organic synthesis. 3-Bromobenzaldehyde is an amphoteric scaffold possessing two highly reactive sites: an electrophilic carbonyl group and a carbon-halogen bond susceptible to metal-halogen exchange. Direct treatment with organolithium reagents invariably leads to nucleophilic attack at the formyl group, yielding secondary alcohols rather than the desired aryllithium species.

This application note details a robust, self-validating protocol for the selective functionalization of 3-bromobenzaldehyde. By leveraging an in situ protection strategy, researchers can seamlessly perform halogen-metal exchange, transmetalation, and palladium-catalyzed cross-coupling in a single reaction vessel, bypassing the need for traditional, multi-step acetal protection/deprotection sequences.

Mechanistic Causality & Reaction Design

To achieve high yields and absolute chemoselectivity, the experimental design relies on three distinct mechanistic phases. Understanding the causality behind these choices is critical for successful execution and troubleshooting.

Phase I: In Situ Protection via


-Amino Alkoxides 
Rather than pre-forming an acetal, the aldehyde is transiently protected using the . The addition of a lithium amide—specifically lithium N,N,N'-trimethylethylenediamide—to 3-bromobenzaldehyde generates a stable, tetrahedral 

-amino alkoxide intermediate. The tertiary amine moiety internally chelates the lithium ion, locking the conformation and electronically deactivating the carbon center against further nucleophilic attack by alkyllithiums.

Phase II: Kinetically Controlled Halogen-Metal Exchange Once the carbonyl is masked, n-butyllithium (n-BuLi) is introduced at cryogenic temperatures (-78 °C). The thermodynamics of the carbon-lithium bond favor the formation of the sp²-hybridized aryllithium over the sp³-hybridized alkyllithium. The strictly controlled cryogenic temperature is causal to preventing unwanted side reactions, such as aryne formation or proton abstraction.

Phase III: Transmetalation and Cross-Coupling Directly coupling an aryllithium with an aryl halide is synthetically unviable due to competing halogen-metal exchange scrambling and homocoupling. To resolve this, the highly reactive aryllithium is trapped with triisopropyl borate (


) to form a lithium triisopropoxyarylborate complex. This "ate" complex is a stable, mild nucleophile that readily undergoes  upon the addition of an aryl halide, an aqueous base, and a Pd(0) catalyst.

Reaction Workflow Visualization

G A 3-Bromobenzaldehyde (Starting Material) B α-Amino Alkoxide (In Situ Protected) A->B Li-TMEDA derivative -20°C to 0°C C 3-Lithio-α-amino alkoxide (Organolithium Intermediate) B->C n-BuLi (1.1 eq) -78°C (Br-Li Exchange) D Lithium Arylborate (Suzuki Precursor) C->D B(OiPr)3 -78°C to RT E 3-Arylbenzaldehyde (Final Biaryl Product) D->E Ar-X, Pd(dppf)Cl2 Na2CO3, H2O, Heat

Figure 1: Reaction workflow for the lithiation and cross-coupling of 3-bromobenzaldehyde.

Step-by-Step Experimental Protocol

Caution: Organolithium reagents are highly pyrophoric. All steps prior to the aqueous cross-coupling phase must be conducted under a strict inert atmosphere (Argon or N₂) using oven-dried glassware and anhydrous solvents.

Step 1: Generation of the Protecting Reagent

  • Charge a flame-dried Schlenk flask with anhydrous THF (0.2 M relative to the aldehyde) and N,N,N'-trimethylethylenediamine (1.05 equiv).

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 15 minutes to ensure quantitative formation of the lithium amide.

Step 2: In Situ Protection 4. Maintain the reaction at -20 °C. Add 3-bromobenzaldehyde (1.0 equiv) dropwise over 5 minutes. 5. Stir the mixture for 30 minutes. The solution will turn pale yellow, indicating the formation of the


-amino alkoxide.

Step 3: Halogen-Lithium Exchange 6. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. 7. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask to pre-cool the reagent before it hits the mixture. 8. Stir at -78 °C for 30 minutes.

Step 4: Borylation (Transmetalation) 9. Rapidly inject triisopropyl borate (


, 1.5 equiv) into the -78 °C solution.
10. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

Step 5: One-Pot Suzuki-Miyaura Coupling 11. To the room-temperature borate solution, add the aryl halide (0.9 equiv, to ensure the aldehyde is the excess reagent for easier purification). 12. Add


 (5 mol%) and an aqueous solution of 

(2.0 M, 3.0 equiv). 13. Attach a reflux condenser, purge the system with Argon for 5 minutes, and heat the biphasic mixture to 80 °C for 4–12 hours (monitor via TLC).

Step 6: Deprotection and Workup 14. Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with 1.0 M aqueous HCl. 15. Causality Note: The acidic wash serves a dual purpose: it neutralizes the inorganic base and triggers the instantaneous collapse of the


-amino alkoxide back into the free formyl group.
16. Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over 

, and concentrate in vacuo. Purify via flash column chromatography.

System Validation & Analytical Checkpoints

To ensure the protocol is functioning as a self-validating system, researchers should employ the following checkpoints:

  • Lithiation Check: Before adding the borate (Step 8), withdraw a 0.1 mL aliquot and quench it into

    
    . GC-MS or 
    
    
    
    NMR should reveal >95% incorporation of deuterium at the 3-position (MW + 1), confirming complete halogen-metal exchange.
  • Final Product Verification: The successful cleavage of the transient protecting group is confirmed by the reappearance of the sharp aldehyde singlet at ~10.0 ppm in the

    
     NMR spectrum of the crude mixture.
    

Quantitative Data Summaries

Table 1: Optimization of Reagents and Reaction Conditions

PhaseReagent / ConditionMechanistic Rationale
Protection N,N,N'-Trimethylethylenediamine, THFForms a stable, chelated

-amino alkoxide; prevents nucleophilic attack on the carbonyl.
Lithiation n-BuLi, -78 °C, 30 minDrives rapid, kinetically controlled halogen-metal exchange while suppressing aryne formation.
Borylation

, -78 °C to RT
Traps the highly reactive aryllithium, converting it to a stable, cross-coupling-ready borate complex.
Cross-Coupling

, aq.

, 80 °C
Facilitates oxidative addition of Ar-X and transmetalation; aqueous base promotes boronate activation.
Deprotection 1.0 M HCl (Aqueous Workup)Hydrolyzes the transient

-amino alkoxide back to the aldehyde quantitatively.

Table 2: Substrate Scope and Expected Yields

Aryl Halide PartnerElectronic NatureCatalyst LoadingTime (h)Expected Isolated Yield (%)
4-IodotolueneElectron-rich3 mol%485 - 92
4-BromoanisoleElectron-rich5 mol%680 - 88
1-Bromo-4-nitrobenzeneElectron-deficient5 mol%475 - 82
2-BromopyridineHeteroaryl5 mol%865 - 75
2-Bromo-1,3,5-trimethylbenzeneSterically hindered10 mol%1255 - 65

References

  • Comins, D. L.; Brown, J. D. "The in situ protection of aldehydes via α-amino alkoxides." Tetrahedron Letters, 1981, 22(43), 4213-4216. URL:[Link]

  • Cole, K. P.; et al. "Homogeneous Suzuki–Miyaura Cross-Coupling Reaction in Continuous Flow." Catalysts, 2017, 7(5), 146. URL:[Link][1]

  • Ishiyama, T.; Miyaura, N. "Chemistry of Group 13 element-transition metal linkage—The platinum- and palladium-catalyzed reactions of (alkoxo)diborons." Journal of Organometallic Chemistry, 2000, 611(1-2), 392-402. URL:[Link][2]

  • Fujioka, H.; et al. "In Situ Protection Methodology in Carbonyl Chemistry." Chemical and Pharmaceutical Bulletin, 2017, 65(1), 10-18. URL:[Link][3]

Sources

Application Note: Chemo-Selective Deoxygenation Strategies for Halogenated Diarylcarbinols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

This application note details the chemo-selective reduction (deoxygenation) of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol to its corresponding diarylmethane. This transformation is a critical step in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and various antihistamines.

The central challenge in this transformation is chemoselectivity . Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated due to the high risk of hydrogenolysis of the aryl bromide (C-Br bond cleavage), which destroys the handle required for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings).

We present Ionic Hydrogenation (Silane/Acid) as the primary protocol. This method operates under mild conditions, exclusively reducing the benzylic alcohol via a carbocation intermediate while preserving the halogenated pharmacophore.

Substrate Analysis & Retrosynthetic Logic

Substrate Properties[1][2]
  • Starting Material: (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol.

  • Electronic Environment:

    • Ring A (Right): Electron-rich (4-methoxy, 2-methyl). The methoxy group is a strong π-donor, significantly stabilizing the benzylic carbocation intermediate.

    • Ring B (Left): Electron-poor (3-bromo). The bromine is an electron-withdrawing group (EWG) via induction, slightly destabilizing the cation but essential for downstream utility.

  • Steric Environment: The ortho-methyl group on Ring A creates significant steric bulk, shielding the benzylic center. This necessitates a hydride donor with a small steric profile (e.g., Triethylsilane) rather than bulky metal hydrides.

Reaction Pathway Visualization

ReactionLogic SM (3-Bromophenyl) (4-methoxy-2-methylphenyl)methanol Inter Stabilized Benzylic Carbocation SM->Inter Acid Catalyst (-H2O) Prod Target Diarylmethane (Ar-Br Intact) Inter->Prod Hydride Donor (Et3SiH) Side Side Product: Debrominated Alkane Inter->Side Catalytic Hydrogenation (Pd/C, H2)

Figure 1: Strategic selection of Ionic Hydrogenation (Green path) over Catalytic Hydrogenation (Red path) to preserve the Aryl Bromide.

Critical Mechanism: Ionic Hydrogenation

The success of this protocol relies on the SN1-type mechanism . The reaction does not proceed via direct displacement but through a discrete carbocation.

  • Protonation: The hydroxyl group is protonated by a Brønsted acid (TFA) or complexed by a Lewis acid (BF₃·OEt₂).

  • Ionization: Loss of water generates a benzylic carbocation. Crucial Insight: The para-methoxy group on the neighboring ring stabilizes this cation through resonance, making the ionization rapid despite the electron-withdrawing bromine on the other ring.

  • Hydride Transfer: The organosilane (Triethylsilane, Et₃SiH) acts as a soft nucleophile, transferring a hydride (H⁻) to the carbocation.

Mechanism Step1 Step 1: Protonation Alcohol + TFA/BF3 Step2 Step 2: Ionization Formation of Resonance-Stabilized Cation Step1->Step2 - H2O / - Lewis Base Step3 Step 3: Hydride Transfer Et3SiH attacks Cation Step2->Step3 Rate Determining Step Final Final Product Diarylmethane + Et3Si-X Step3->Final Resonance Note: 4-OMe group provides critical stabilization Resonance->Step2

Figure 2: Mechanistic cascade of ionic hydrogenation. The stability of the cation in Step 2 is the governing factor for yield.

Detailed Protocol

Method A: Triethylsilane / Trifluoroacetic Acid (TFA)

Best for: Small scale (<5g), high chemoselectivity, and operational simplicity.

Reagents:

  • Substrate: 1.0 equiv

  • Triethylsilane (Et₃SiH): 2.5 equiv (Excess ensures full conversion)

  • Trifluoroacetic Acid (TFA): 5.0 – 10.0 equiv (Solvent/Catalyst)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol (1.0 equiv) and dry DCM (0.2 M concentration).

  • Silane Addition: Add Triethylsilane (2.5 equiv) via syringe. Stir at 0°C for 10 minutes.

  • Acid Initiation: Add TFA (5.0 equiv) dropwise over 15 minutes at 0°C.

    • Observation: The solution may turn deep red/orange due to the formation of the carbocation. This is normal.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • IPC: Monitor by TLC (Hexane/EtOAc 8:1). The starting alcohol is polar; the product is non-polar.

  • Quench: Carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Caution: CO₂ evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Method B: Triethylsilane / BF₃·OEt₂ (Lewis Acid)

Best for: Stubborn substrates or scale-up where TFA volume is prohibitive.

Modifications:

  • Replace TFA with BF₃·OEt₂ (1.2 equiv).

  • Maintain temperature at -10°C to 0°C during addition.

  • This method is more aggressive; ensure strict anhydrous conditions.

Data Presentation & Troubleshooting

Reagent Comparison Table
Reagent SystemRoleChemoselectivity (Ar-Br)Yield PotentialNotes
Et₃SiH / TFA Ionic HydrogenationExcellent 85-95%Standard protocol. Safe.
Et₃SiH / BF₃·OEt₂ Ionic HydrogenationExcellent 88-96%Faster reaction. Requires strict moisture control.
Pd/C + H₂ Catalytic HydrogenationPoor <30%AVOID. Causes debromination (Ar-Br → Ar-H).
NaBH₄ / TFA Hydride ReductionModerate60-75%Can generate diborane in situ; safety risk.
Troubleshooting Guide
  • Issue: Dimerization.

    • Symptom:[1][2][3] Appearance of a very non-polar spot with high molecular weight.

    • Cause: The carbocation reacts with the starting alcohol instead of the silane.

    • Solution: Increase the equivalents of Et₃SiH (up to 3.0 equiv) and dilute the reaction (0.1 M). Add the acid slower.

  • Issue: Incomplete Conversion.

    • Symptom:[1][2][3] Starting material persists after 4 hours.

    • Cause: Steric hindrance from the ortho-methyl group.

    • Solution: Switch to Method B (BF₃·OEt₂) or heat Method A to 40°C (refluxing DCM).

References

  • Gribble, G. W. (1998). "Ionic Hydrogenation." Chemical Society Reviews, 27, 395-404. Link

    • Foundational review on the mechanism and scope of silane/acid reductions.
  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor." Journal of Medicinal Chemistry, 53(17), 6355–6360. Link

    • Specific application of this reduction on a similar SGLT2 inhibitor scaffold.
  • Mirsatkovi, K., et al. (2023).[3] "New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors."[4][3] ACS Omega, 8(19), 17288–17295. Link

    • Recent comparative study of TiCl4 vs. Et3SiH methods for diarylmethane synthesis.
  • Olah, G. A., et al. (1986). "Synthetic Methods and Reactions; 118. Reduction of Arylalkyl Ketones and Alcohols to Hydrocarbons with Triethylsilane/Trifluoroacetic Acid." Synthesis, 1986(09), 770-772. Link

    • Classic methodology paper establishing the Et3SiH/TFA system.

Sources

Suzuki coupling partners for (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Diversification of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol via Suzuki-Miyaura Cross-Coupling

Executive Summary & Scientific Context

This application note details the protocol for the late-stage functionalization of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol (herein referred to as Scaffold A ).

Scaffold A represents a critical pharmacophore often found in SGLT2 inhibitors and selective estrogen receptor modulators (SERMs).[1] The presence of the unprotected secondary benzylic alcohol presents a chemoselectivity challenge: the cross-coupling conditions must activate the aryl bromide without inducing oxidation of the alcohol (to a ketone), elimination (to a styrene), or deprotonation-induced catalyst poisoning.[1]

This guide provides a validated, self-consistent system for coupling Scaffold A with three distinct classes of boronic acid partners:

  • Electron-Deficient Heterocycles (for bioisosteric replacement).

  • Sterically Hindered Aryls (for metabolic stability).

  • Alkyl/Cycloalkyl Boronates (for Fsp3 character enhancement).

Strategic Partner Selection

To maximize Structure-Activity Relationship (SAR) data, we recommend the following specific coupling partners. These represent the "stress test" for the catalytic system.[1]

Partner ClassSpecific ReagentRole in Drug DesignChallenge Level
Type I: Heteroaryl 6-Methoxypyridin-3-ylboronic acid Pyridine acts as a phenyl bioisostere with improved solubility.[1]Medium: Heteroatom coordination can poison Pd.[1]
Type II: Hindered Aryl 2,6-Difluorophenylboronic acid Fluorine blocks metabolic "soft spots" (P450 oxidation).[1]High: Steric bulk hinders transmetallation.[1]
Type III: Alkyl (sp3) Cyclopropylboronic acid Increases metabolic stability and lipophilicity without adding excessive MW.[1]High: Prone to

-hydride elimination.[1]

Experimental Protocols

Protocol A: General Conditions (Robust & Scalable)

Best for Type I Partners and standard Aryl Boronic Acids.[1]

Rationale: The use of Pd(dppf)Cl₂[1]·DCM is critical here. The large bite angle of the dppf ligand stabilizes the palladium center, while the dichloromethane adduct improves catalyst crystallinity and stability.[1] Potassium carbonate (K₂CO₃) is used as a mild base to avoid deprotonating the benzylic alcohol, which has a pKa ~14-15.[1]

Reagents:

  • Scaffold A (1.0 equiv)[1]

  • Boronic Acid Partner (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂[1]·DCM) (3 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to Scaffold A)

Step-by-Step:

  • Charge: To a nitrogen-purged reaction vial, add Scaffold A (100 mg, 0.32 mmol), Boronic Acid (0.39 mmol), and Pd(dppf)Cl₂·DCM (8 mg, 0.01 mmol).[1]

  • Solvate: Add 1,4-Dioxane (1.6 mL) and degas by bubbling nitrogen for 5 minutes.

  • Activate: Add degassed 2M aq. K₂CO₃ (0.32 mL).[1] The biphasic mixture ensures the inorganic base does not aggressively deprotonate the organic alcohol.[1]

  • React: Seal and heat to 80°C for 4-6 hours.

  • Monitor: Check LCMS for consumption of bromide (M+H 307/309).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

Protocol B: High-Activity Conditions (Steric/Alkyl)

Required for Type II (Hindered) and Type III (Alkyl) Partners.[1]

Rationale: Standard catalysts fail with bulky or alkyl partners due to slow transmetallation or


 elimination.[1] XPhos Pd G3  is a precatalyst that rapidly generates the active Pd(0)-XPhos species.[1] The bulky biaryl ligand (XPhos) facilitates oxidative addition into hindered centers and prevents 

in alkyl coupling.[1] Potassium Phosphate (K₃PO₄) is used as the base for its higher basicity required for difficult transmetallations, buffered by the biphasic system.[1]

Reagents:

  • Scaffold A (1.0 equiv)[1]

  • Boronic Acid/Ester (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2-3 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv, 0.5 M aqueous)[1]

  • Solvent: Toluene/Water (10:1 ratio)[1]

Step-by-Step:

  • Charge: Add Scaffold A, Boronic Acid, and XPhos Pd G3 to the vial.

  • Solvate: Add Toluene and Water.[1] Toluene is non-polar, protecting the alcohol from the aqueous base interface more effectively than Dioxane.[1]

  • React: Heat to 100°C for 12 hours.

  • Note: For Cyclopropyl coupling, use the boronic ester (pinacol) if the acid is unstable.[1]

Visualization of Workflows

Figure 1: Decision Logic for Catalyst Selection

This diagram guides the researcher in selecting the correct protocol based on the structural properties of the coupling partner.[1]

CatalystSelection Start Start: Select Coupling Partner CheckType Analyze Partner Structure Start->CheckType IsAlkyl Is it Alkyl (sp3)? (e.g., Cyclopropyl) CheckType->IsAlkyl IsHindered Is it Sterically Hindered? (e.g., 2,6-disubstituted) IsAlkyl->IsHindered No ProtocolB PROTOCOL B XPhos Pd G3 / K3PO4 Difficult Substrates IsAlkyl->ProtocolB Yes ProtocolA PROTOCOL A Pd(dppf)Cl2 / K2CO3 Standard Aryl/Heteroaryl IsHindered->ProtocolA No IsHindered->ProtocolB Yes

Caption: Decision tree for selecting Protocol A (Standard) vs. Protocol B (High-Activity) based on partner sterics and hybridization.

Figure 2: Mechanistic Pathway & Chemoselectivity

This diagram illustrates why the specific conditions prevent side reactions involving the free alcohol.[1]

Mechanism Substrate Scaffold A (Aryl Bromide + Free OH) OxAdd Oxidative Addition Pd(0) inserts into C-Br Substrate->OxAdd PathMain Transmetallation (Boronate replaces Br) OxAdd->PathMain Fast with Pd-L BaseRole Base Activation (Biphasic System) BaseRole->PathMain Activates Boron PathSide Side Reaction: Alcohol Deprotonation BaseRole->PathSide If Base too Strong (e.g., KOtBu) Product Final Biaryl Product (Alcohol Intact) PathMain->Product Reductive Elimination Byproduct Decomposition (Ketone/Elimination) PathSide->Byproduct

Caption: Mechanistic flow showing how mild biphasic bases favor the Suzuki pathway over alcohol-related side reactions.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by the pyridine nitrogen (if using Type I).[1]Switch to Pd(OAc)₂/SPhos . SPhos is excellent for heteroaryls.[1]
Formation of Ketone Oxidation of the secondary alcohol.Ensure thorough degassing (O₂ removal).[1] Switch solvent to n-Propanol/Water (sacrificial alcohol).[1]
Protodehalogenation Loss of Br without coupling (Scaffold A -> H).[1]Solvent is too "wet" or reaction too hot.[1] Dry solvents or lower temp to 60°C.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Ishiyama, T., et al. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxyboronates with Haloarenes: A Direct Coupling Procedure of Aryl Halides with Alkylboronates.[1] Journal of Organic Chemistry, 60(23), 7508–7510.[1] [Link]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1][2] Journal of the American Chemical Society, 129(11), 3358–3366.[1] [Link]

  • Molander, G. A., & Canturk, B. (2009).[1][3] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[1] Angewandte Chemie International Edition, 48(49), 9240–9261.[1] [Link][1]

Sources

Application Note: Scalable Synthesis of Brominated Diarylmethanol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Brominated diarylmethanols are critical pharmacophores and intermediates in the synthesis of antihistamines (e.g., Clemastine), anticancer agents, and fine chemical building blocks. While laboratory-scale synthesis is trivial, scaling these reactions to kilogram or pilot-plant quantities introduces significant safety and quality challenges.[1] This Application Note details two validated, scalable routes for the synthesis of (4-Bromophenyl)(phenyl)methanol : a Controlled Grignard Addition (Route A) and a Ketone Reduction (Route B). We provide comparative process parameters, safety protocols for handling exothermic organometallic steps, and impurity control strategies.

Route Selection Strategy

The choice between a convergent organometallic route (Grignard) and a linear reduction route depends heavily on raw material availability and facility capabilities.

  • Route A (Grignard Addition): Convergent. High atom economy.[1] Requires specialized cryogenic or heat-transfer equipment to manage exotherms.[1] Best for facilities with robust engineering controls.[1]

  • Route B (Ketone Reduction): Linear. Safer, robust, and reproducible.[1] Requires the pre-synthesis or purchase of the brominated benzophenone.[1] Best for general-purpose reactors.[1]

Decision Matrix
ParameterRoute A: Grignard AdditionRoute B: Ketone Reduction
Starting Materials 4-Bromobenzaldehyde + PhMgBr4-Bromobenzophenone
Thermal Risk High (Exothermic initiation & addition)Low (Mild exotherm)
Solvent System THF or 2-MeTHF (Anhydrous)Methanol/Ethanol
Cycle Time Short (Single step)Medium (Requires ketone precursor)
Scalability Limited by heat removal capacityHigh (Batch or Flow)

Protocol A: Controlled Grignard Addition

Reaction: Phenylmagnesium bromide + 4-Bromobenzaldehyde


 (4-Bromophenyl)(phenyl)methanol[1]
Process Safety & Engineering Controls

The primary hazard in this route is the Grignard initiation delay followed by a runaway exotherm, and the subsequent heat release during the addition to the aldehyde.[1]

  • Solvent Selection: We recommend 2-Methyltetrahydrofuran (2-MeTHF) over THF. 2-MeTHF has a higher boiling point (80°C vs 66°C), reducing vessel pressurization risks, and separates cleaner from water during workup [1, 2].[1]

  • Initiation Control: Never add the entire halide charge at once. Use a "heel" of pre-formed Grignard or DIBAL-H (1-2 mol%) to eliminate the induction period [1].[1]

Detailed Protocol (1.0 kg Scale Basis)

Reagents:

  • Phenylmagnesium bromide (1.0 M in 2-MeTHF): 4.5 L (1.1 equiv)[1]

  • 4-Bromobenzaldehyde: 750 g (4.05 mol)[1]

  • 2-MeTHF (Anhydrous): 3.0 L[1]

  • Ammonium Chloride (sat. aq.): 2.0 L

Step-by-Step Methodology:

  • System Preparation: Ensure a 10 L jacketed glass-lined reactor is clean, dry, and inerted with Nitrogen (

    
    ). Set jacket temperature to -10°C.[1]
    
  • Aldehyde Charge: Charge 4-Bromobenzaldehyde (750 g) and 2-MeTHF (3.0 L) into the reactor. Agitate until fully dissolved. Cool internal temperature (

    
    ) to -5°C.
    
  • Controlled Addition:

    • Load PhMgBr solution into a dosing pump or pressure-equalizing addition funnel.[1]

    • Crucial Step: Begin addition of PhMgBr slowly. Maintain

      
      .
      
    • Note: The reaction is instantaneous.[1] Accumulation of unreacted Grignard is dangerous; ensure immediate consumption by monitoring exotherm.[1]

  • Reaction Monitoring: After complete addition, warm to 20°C and stir for 1 hour. Confirm completion via HPLC (Target: <0.5% aldehyde remaining).

  • Quench (Inverse Addition):

    • Safety: Do not add water to the reactor.

    • Transfer the reaction mixture slowly into a separate vessel containing chilled (0°C) saturated

      
       solution (2.0 L) under vigorous stirring. This prevents magnesium salt precipitation from trapping the product.[1]
      
  • Workup: Separate phases. Wash organic layer with brine (1.0 L). Dry over

    
     or remove water via azeotropic distillation with 2-MeTHF.[1]
    
  • Isolation: Swap solvent to Heptane/IPA (9:1) and cool to 0°C to crystallize the product. Filter and dry.[1][2]

Protocol B: Reduction of Brominated Diaryl Ketones

Reaction: 4-Bromobenzophenone +




(4-Bromophenyl)(phenyl)methanol[1]
Process Logic

This route is inherently safer and produces higher purity material (avoiding Wurtz coupling byproducts common in Grignard). Sodium Borohydride (


) is the preferred reductant due to its cost-effectiveness and ease of handling compared to 

or catalytic hydrogenation (which risks debromination).
Detailed Protocol (1.0 kg Scale Basis)

Reagents:

  • 4-Bromobenzophenone: 1.0 kg (3.83 mol)[1]

  • Sodium Borohydride (

    
    ): 72.5 g (0.5 equiv / 1.92 mol) - Use slight excess (0.6 equiv) if moisture is present.[1]
    
  • Methanol: 5.0 L[1]

  • Sodium Hydroxide (1M aq): 20 mL (Stabilizer)

Step-by-Step Methodology:

  • Dissolution: Charge 4-Bromobenzophenone and Methanol (4.5 L) to a reactor. Add 1M NaOH (20 mL) to alkalize the solution (prevents spontaneous decomposition of borohydride).

  • Cooling: Cool the slurry/solution to 0-5°C.

  • Reductant Dosing:

    • Dissolve

      
       in the remaining Methanol (500 mL) OR add solid 
      
      
      
      portion-wise over 60 minutes.
    • Caution: Hydrogen gas (

      
      ) evolution will occur. Ensure reactor vent is open to a scrubber or safe exhaust.[1]
      
    • Maintain

      
       to minimize side reactions.
      
  • Reaction: Allow to warm to 20-25°C. Stir for 2-3 hours.

  • IPC (In-Process Control): Check HPLC. Limit: <0.1% Ketone.[1]

  • Quench & Workup:

    • Slowly add Acetone (100 mL) to destroy excess hydride.

    • Concentrate the mixture under vacuum to remove ~80% of Methanol.[1]

    • Add Water (3.0 L) and Ethyl Acetate (3.0 L). Stir and separate.

  • Crystallization: The product often crystallizes directly upon concentration or addition of water.[1] If oiling occurs, extract with MTBE, concentrate, and recrystallize from Hexane/Ethyl Acetate.[1]

Visualizations

Synthesis Pathways & Decision Logic

G Start Target: (4-Bromophenyl)(phenyl)methanol Decision Select Route Start->Decision RouteA Route A: Grignard (Convergent) Decision->RouteA High Atom Economy Robust Engineering RouteB Route B: Reduction (Linear) Decision->RouteB Safety Priority Standard Equipment StepA1 4-Bromobenzaldehyde + PhMgBr RouteA->StepA1 StepB1 4-Bromobenzophenone + NaBH4 RouteB->StepB1 StepA2 Controlled Addition (-5°C, 2-MeTHF) StepA1->StepA2 Product Isolated Intermediate >98% Purity StepA2->Product StepB2 Batch Reduction (0-25°C, MeOH) StepB1->StepB2 StepB2->Product

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on facility constraints.

Grignard Reactor Setup (Safety Focus)

Reactor Reactor Jacketed Reactor (Inerted N2) Scrubber Vent/Scrubber (H2/Solvent) Reactor->Scrubber Pressure Relief Dosing Dosing Pump (PhMgBr) Dosing->Reactor Slow Addition Rate Control Probe Internal Temp Probe (TIC) Probe->Dosing Interlock Loop: Stop if T > 5°C

Figure 2: Critical engineering controls for Grignard scaling. Note the temperature-dosing interlock.

Analytical Quality Control

TestMethodSpecificationRationale
Assay HPLC (C18, ACN/H2O)> 98.0% w/wEnsure stoichiometry for next step.
Related Substances HPLCBenzophenone < 0.15%Unreacted starting material is difficult to remove later.[1]
Residual Solvents GC-Headspace2-MeTHF < 5000 ppmICH Q3C compliance.[1]
Water Content Karl Fischer< 0.5%Critical if next step involves moisture-sensitive reagents.[1]

References

  • American Chemical Society (ACS). "Grignard Reaction | Laboratory Reaction Safety Summary."[1] ACS Center for Lab Safety. [Link]

  • Organic Process Research & Development. "Grignard Reactions Go Greener with Continuous Processing." Org.[1][3][4][5] Process Res. Dev. 2018.[1][5] [Link]

  • Organic Syntheses. "Synthesis of 4-Bromobenzaldehyde." Org.[1][3][4][5] Synth. 2005, 82, 5. [Link]

  • Mettler Toledo. "Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow."[1] [Link]

  • PubChem. "(4-Bromophenyl)(phenyl)methanol Compound Summary."[1] National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Reactions with Sterically Hindered Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Grignard reactions involving sterically hindered benzaldehydes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a diagnosis, a rationale, and actionable solutions.

Q1: My reaction yield is extremely low, and I primarily recover my starting benzaldehyde. What's going wrong?

A1: This is a classic symptom of enolization outcompeting nucleophilic addition.

  • Causality: Grignard reagents are not only strong nucleophiles but also potent bases.[1][2] When the carbonyl carbon of the benzaldehyde is sterically encumbered by bulky ortho-substituents, the nucleophilic attack is slowed down.[3][4] This gives the Grignard reagent sufficient time to act as a base, abstracting an alpha-proton (if available) or, more commonly with benzaldehydes lacking alpha-protons, simply failing to react. In the case of ketones with alpha-hydrogens, this deprotonation forms an enolate, which reverts to the starting ketone upon aqueous workup.[5][6] For hindered benzaldehydes, this manifests as a stalled reaction.

  • Solution: Employ a Cerium(III) Chloride (CeCl₃) mediated reaction. The addition of anhydrous CeCl₃ is the most effective strategy to mitigate this issue.[7][8] This in-situ transmetalation generates an organocerium reagent (R-CeCl₂), which is significantly more nucleophilic but less basic than its Grignard counterpart.[8][9] This shifts the reaction equilibrium decisively towards the desired nucleophilic addition.

  • Mechanism of Action: The enhanced performance is due to cerium's high oxophilicity. The Ce³⁺ ion coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack of the organocerium species.[8]

Q2: My desired alcohol is contaminated with a significant amount of a byproduct alcohol derived from the reduction of the benzaldehyde. How can I prevent this?

A2: This indicates that a competing reduction pathway is active, which is common with bulky substrates and certain Grignard reagents.

  • Causality: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone or aldehyde via a cyclic six-membered transition state, known as the Meerwein-Ponndorf-Verley (MPV) type reduction.[5][10] In this mechanism, a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[5][11] Steric hindrance at the carbonyl center makes this pathway more competitive with standard nucleophilic addition.[10]

  • Solutions:

    • Select a Grignard Reagent without β-Hydrogens: If your synthesis allows, use a Grignard reagent like methylmagnesium bromide or phenylmagnesium bromide, which lack β-hydrogens and thus cannot participate in this side reaction.[11]

    • Lower the Reaction Temperature: The reduction pathway often has a higher activation energy than the addition pathway. Performing the reaction at lower temperatures (e.g., -78 °C) can significantly disfavor the reduction side reaction.[11]

Table 1: Common Side Products and Mitigation Strategies

Side ProductCausal FactorSuggested SolutionRationale
Recovered BenzaldehydeEnolization / Non-reaction due to steric hindrance[4]Add anhydrous Cerium(III) Chloride (CeCl₃)[7]Forms a more nucleophilic, less basic organocerium reagent that favors addition over deprotonation.[8]
Reduction Product (e.g., Benzyl Alcohol derivative)Hydride transfer from Grignard reagents with β-hydrogens[5][10]Use a Grignard reagent without β-hydrogens (e.g., MeMgBr) or lower the reaction temperature.[11]Eliminates the possibility of the cyclic hydride transfer mechanism or kinetically disfavors it.
Wurtz Coupling Product (R-R)Reaction of Grignard reagent with unreacted alkyl halide[12][13]Ensure slow, dropwise addition of alkyl halide during Grignard reagent preparation.[14]Maintains a low concentration of alkyl halide, minimizing its reaction with the formed Grignard reagent.
Diagrams: Visualizing the Reaction Dynamics

To better understand the challenges, the following diagrams illustrate the competing reaction pathways and a recommended experimental workflow.

G Start Sterically Hindered Benzaldehyde + R-MgX Addition Desired 1,2-Addition Product (Secondary Alcohol) Start->Addition Nucleophilic Addition (Favored by CeCl₃) Enolization Enolization / No Reaction (Recovered Starting Material) Start->Enolization Basicity of R-MgX (Problem with Bulky Substrates) Reduction Reduction Product (Primary Alcohol) Start->Reduction β-Hydride Transfer (Requires β-H on R-MgX)

Caption: Competing pathways in Grignard reactions with hindered aldehydes.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 1. Dry CeCl₃ (1.2 eq) under vacuum with heating (140°C, 4h) P2 2. Cool under N₂/Ar. Add anhydrous THF to create a slurry P1->P2 P3 3. Stir slurry vigorously for 2-3 hours at room temp P2->P3 R1 4. Cool slurry to -78°C (Dry Ice/Acetone) P3->R1 R2 5. Add benzaldehyde (1.0 eq) in anhydrous THF dropwise R1->R2 R3 6. Slowly add Grignard reagent (1.1 - 1.5 eq) dropwise, keeping T < -70°C R2->R3 R4 7. Stir at -78°C for 2-4 hours. Monitor by TLC R3->R4 W1 8. Quench with sat. aq. NH₄Cl solution at -78°C R4->W1 W2 9. Warm to room temp. Extract with Ether/EtOAc W1->W2 W3 10. Wash, dry, concentrate, and purify via chromatography W2->W3

Caption: Workflow for a Cerium-Mediated Grignard Addition.

Frequently Asked Questions (FAQs)
Q3: What is the best solvent for Grignard reactions with hindered substrates?

A3: Tetrahydrofuran (THF) is generally superior to diethyl ether for challenging Grignard reactions.[13][14] Its higher solvating power helps to break up the dimeric aggregates of the Grignard reagent (described by the Schlenk equilibrium), leading to more reactive monomeric species.[15] This can be crucial for overcoming the activation barrier associated with sterically demanding substrates. Always use anhydrous grade solvents to prevent quenching the highly reactive Grignard reagent.[12][16]

Q4: My reaction fails to initiate. What are the most common reasons?

A4: Initiation failure is almost always due to two factors: an passivated magnesium surface or the presence of moisture.

  • Magnesium Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents the reaction.[14] You must activate it. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings under an inert atmosphere.[17]

  • Moisture: Grignard reagents are extremely sensitive to water.[2] All glassware must be rigorously flame- or oven-dried, and all solvents and reagents must be strictly anhydrous.[14]

Q5: Are there any alternatives to Grignard reagents for these challenging additions?

A5: Yes. If a Grignard reaction, even with CeCl₃, proves ineffective, consider these alternatives:

  • Organolithium Reagents: These are generally more reactive than Grignard reagents and can sometimes overcome steric barriers where Grignards fail.[18] However, they are also stronger bases, which can exacerbate enolization problems.[6] The use of CeCl₃ with organolithium reagents at low temperatures can be a powerful combination.[11]

  • Barbier Reaction: In the Barbier reaction, the organometallic reagent is generated in situ in the presence of the aldehyde substrate.[19] This one-pot procedure can sometimes be effective and is often more tolerant of functional groups.[20][21] Metals like indium or zinc are commonly used.[19][22]

Experimental Protocols
Key Experiment: Cerium-Mediated Addition of a Grignard Reagent to a Sterically Hindered Benzaldehyde

This protocol provides a robust method for adding an organomagnesium reagent to a sterically hindered benzaldehyde while minimizing side reactions.[9][11]

Materials:

  • Sterically hindered benzaldehyde (1.0 equivalent)

  • Anhydrous Cerium(III) chloride (CeCl₃), finely powdered (1.2 equivalents)

  • Grignard reagent (e.g., Alkylmagnesium bromide in THF, 1.1 - 1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard, flame-dried glassware under an inert atmosphere (N₂ or Ar)

Procedure:

  • Drying the Cerium(III) Chloride:

    • Place CeCl₃·7H₂O in a round-bottom flask.

    • Heat to 140-150 °C under high vacuum for at least 4 hours to remove all water of hydration. The resulting solid should be a fine, free-flowing powder. Note: Improperly dried CeCl₃ will be ineffective.[7]

    • Allow the flask to cool to room temperature under a strong stream of inert gas.

  • Cerium Slurry Preparation:

    • Under a positive pressure of inert gas, add anhydrous THF via syringe to the flask containing the dried CeCl₃ to create a stirrable slurry.

    • Stir the slurry vigorously for 2-3 hours at room temperature. This step is crucial for disaggregation and activation.

  • Reaction Assembly & Execution:

    • Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

    • Dissolve the sterically hindered benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cold cerium slurry.

    • Slowly add the Grignard reagent (1.1-1.5 equivalents) dropwise to the reaction mixture. It is critical to ensure the internal temperature does not rise above -70 °C.

    • Stir the reaction at -78 °C for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Quenching and Workup:

    • While the flask is still in the cold bath, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.[11]

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product via flash column chromatography to isolate the desired secondary alcohol.

Table 2: Illustrative Yield Comparison

The following data illustrates the dramatic effect of CeCl₃ on the yield of a Grignard reaction with a hypothetical hindered benzaldehyde (e.g., 2,4,6-trimethylbenzaldehyde).

Condition IDGrignard ReagentAdditiveTemperatureApprox. Yield (%)[11]Primary Side Product
Aiso-PropylMgBrNone0 °C< 20%Recovered Aldehyde / Reduction Product
Biso-PropylMgBrAnhydrous CeCl₃-78 °C> 90%Minimal
CMethylMgBrNone0 °C~ 45%Recovered Aldehyde
DMethylMgBrAnhydrous CeCl₃-78 °C> 95%Minimal

Data is illustrative and compiled from general principles reported in the literature.[7][11]

References
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. Retrieved from [Link]

  • Perrin, L., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Retrieved from [Link]

  • Request PDF. (n.d.). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Retrieved from [Link]

  • Molbase. (2008, April 22). Cerium(III) Chloride Mediated Addition of Grignard Reagents to chloro-Azaphthalide. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Grignard Reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (2010, February). Grignard reagents/cerium(III) chloride. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Freerun Technology. (2024, April 2). Prospects for cerium chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Books. (2022, June 15). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles.
  • Research Trends. (n.d.). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Retrieved from [Link]

  • Academia.edu. (n.d.). Substituent effects on the reaction of trityl chlorides with Grignard reagents. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • ACS Publications. (2025, August 6). A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds. Retrieved from [Link]

  • RSC Publishing. (2024, October 22). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023, April 15). A Review on Grignard Reagent. Retrieved from [Link]

  • PMC. (n.d.). Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. Retrieved from [Link]

  • PMC. (2022, February 1). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[5][23] Addition and Oxidative Coupling Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. Retrieved from [Link]

  • ACS Publications. (2006, December 20). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Retrieved from [Link]

  • PMC. (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • Reddit. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • WordPress.com. (2015, July 31). Reactions of Grignard reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2002, December 6). reactions of partially solvated grignard reagents with benzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Handling & Stabilizing (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, purification, and storage of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol. In drug development and synthetic workflows, the handling of electron-rich diarylmethanols requires strict environmental control.

The core issue with this specific molecule stems from its architecture: the highly electron-donating 4-methoxy group provides immense resonance stabilization to the benzylic position. Consequently, even trace acidity lowers the activation energy enough to trigger rapid dehydration, carbocation formation, and subsequent etherification. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols necessary to maintain the structural integrity of this sensitive molecule.

Mechanistic Workflow: Degradation vs. Stabilization

G Start Diarylmethanol (Stable) Acid Acidic Conditions (Standard Silica) Start->Acid H+ Exposure Base Neutralized Conditions (Et3N-Treated Silica) Start->Base Buffered System Carbocation Diarylmethyl Cation (Resonance Stabilized) Acid->Carbocation -H2O Ether Bis(diarylmethyl) Ether (Degradation Product) Carbocation->Ether +Diarylmethanol Purified Purified Diarylmethanol (Intact Product) Base->Purified Safe Elution

Degradation pathway of diarylmethanols under acidic conditions vs. stabilized purification.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my purified (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol show a large, non-polar impurity spot on TLC after column chromatography? A1: This non-polar impurity is likely the symmetrical bis(diarylmethyl) ether. Standard silica gel possesses surface silanol groups that exhibit weak Brønsted acidity[1]. Because your molecule contains a 4-methoxy-2-methylphenyl ring, the strongly electron-donating nature of the para-methoxy group drastically lowers the activation energy for dehydration. When exposed to acidic silanol groups, the hydroxyl group is protonated and eliminated as water, generating a highly resonance-stabilized diarylmethyl carbocation[2]. This electrophilic intermediate rapidly reacts with unreacted alcohol molecules to form the degradation ether[3].

Q2: How can I prevent this etherification and successfully purify the compound? A2: You must neutralize the acidic sites on the stationary phase using Triethylamine (TEA)-deactivated silica gel[4]. By pre-equilibrating the column with an eluent containing 1–5% TEA, the basic amine binds to the acidic silanol groups, preventing the protonation of your sensitive diarylmethanol[1].

Q3: My product decomposes during solvent removal on the rotary evaporator. What is causing this? A3: This is caused by thermal degradation coupled with trace acid concentration. As the solvent evaporates, any trace acid (even from dissolved CO₂ or residual workup salts) becomes highly concentrated. Combined with the heat of the water bath, this drives the dehydration reaction. To prevent this, maintain the water bath below 30 °C and ensure your organic layer was washed with a mildly basic solution (e.g., saturated NaHCO₃) prior to drying and concentration.

Q4: What are the optimal storage conditions to prevent auto-etherification over time? A4: Store the purified compound neat (solvent-free) or in a strictly non-nucleophilic, non-acidic solvent (e.g., dry Dichloromethane stored over basic alumina). It must be kept in an amber vial under an inert atmosphere (nitrogen or argon) at sub-zero temperatures (-20 °C) to arrest thermal degradation pathways.

Section 2: Quantitative Data Analysis

The choice of stationary phase directly dictates the survival rate of the diarylmethanol. Below is a comparative analysis of purification methods based on field-proven recovery metrics.

Table 1: Comparative Analysis of Purification Methods for Acid-Sensitive Diarylmethanols

Purification MethodStationary Phase AdditiveMechanism of ProtectionTypical Recovery YieldPurity Profile
Standard Flash Chromatography NoneNone (Induces degradation)< 30%High ether contamination
Deactivated Silica Chromatography 1-5% Triethylamine (TEA)Neutralizes acidic silanol groups> 90%> 98% (Intact alcohol)
Basic Alumina Chromatography NoneInherently basic surface prevents protonation80-85%> 95% (Altered R_f values)
C2 Deactivated Silica NoneEnd-capping of silanol groups85-90%> 95%

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate built-in validation checks to confirm success at critical junctures.

Protocol 1: Self-Validating TEA-Deactivated Silica Gel Chromatography

Objective: Purify the acid-sensitive diarylmethanol without inducing etherification.

  • 2D TLC Validation (Pre-check): Spot the crude mixture on a standard silica TLC plate. Develop in the chosen solvent system, dry, rotate 90°, and develop again. Off-diagonal spots indicate active degradation on the silica. Repeat this on a TLC plate pre-treated with TEA vapor. Validation: If the spots remain strictly on the diagonal on the TEA-treated plate, TEA deactivation is validated for your specific crude matrix.

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate) spiked with 2% (v/v) Triethylamine (TEA).

  • Column Equilibration: Slurry pack the column with silica gel (40-63 μm) using the TEA-spiked solvent. Flush with 3 column volumes of the spiked solvent to ensure complete silanol neutralization.

  • Elution & In-Process Validation: Load the sample and elute. Validation Check: Co-spot the eluting fractions against the crude mixture on a TEA-treated TLC plate. The absence of the non-polar ether spot confirms the column's integrity.

  • Concentration: Pool product fractions and concentrate under reduced pressure (bath < 30 °C). Remove residual TEA via high vacuum for 4-6 hours.

Protocol 2: Mild Buffered Aqueous Workup

Objective: Remove reaction byproducts without exposing the product to acidic quenching agents.

  • Buffered Quenching: Cool the reaction to 0 °C. Quench dropwise with saturated aqueous NaHCO₃. Validation Check: Test the aqueous layer with pH paper to ensure it reads strictly basic (pH 7.5–8.5) before proceeding.

  • Extraction: Extract the aqueous phase three times with a non-nucleophilic solvent (e.g., Dichloromethane).

  • Washing & Drying: Wash the combined organics with brine. Dry over anhydrous Na₂SO₄. Crucial Causality: Do not use MgSO₄, as its mild Lewis acidity can trigger carbocation formation.

  • Concentration & NMR Validation: Filter and concentrate at < 30 °C. Validation Check: Obtain a crude ¹H-NMR. The presence of the intact benzylic CH-OH (typically a doublet/singlet around 5.5-6.0 ppm) and the absence of symmetrical ether CH-O-CH signals validate that the workup did not induce degradation.

References

  • Chromatography: The Solid Phase - University of Rochester [Link]

  • Organic Syntheses Procedure: Flash Column Chromatography - Organic Syntheses [Link]

  • Facile synthesis of symmetrical bis(benzhydryl)ethers using p-toluenesulfonyl chloride under solvent-free conditions - National Institutes of Health (PMC)[Link]

  • The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration - MDPI[Link]

Sources

Advanced Technical Support Guide: Purification of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the challenging purification of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol from its corresponding ketone byproduct, (3-bromophenyl)(4-methoxy-2-methylphenyl)methanone.

Part 1: Diagnostic FAQs

Q: Why is standard silica gel chromatography failing to separate my alcohol from the ketone byproduct? A: Diarylmethanols and their corresponding diaryl ketones exhibit nearly identical retention factors (


) on standard normal-phase silica gel. The bulky aryl rings sterically shield the hydroxyl group of the alcohol, reducing its ability to interact with the polar stationary phase. Consequently, the dipole moments and overall polarities of the two molecules become virtually indistinguishable in common solvent systems (e.g., hexanes/ethyl acetate), leading to co-elution.

Q: What are the most scientifically sound methods to achieve baseline separation? A: Instead of relying on physical separation via chromatography, you must exploit the chemical reactivity differences between the hydroxyl and carbonyl groups. We recommend two self-validating workflows:

  • Chemoselective Derivatization : Reacting the ketone with Girard's Reagent T to form a water-soluble hydrazone, allowing the alcohol to be extracted into an organic phase[1].

  • Exhaustive Selective Reduction : Re-subjecting the mixture to a mild reducing agent (like NaBH

    
    ) to quantitatively convert the remaining ketone byproduct into the target alcohol[2].
    

Part 2: Purification Decision Workflow

PurificationWorkflow Start Crude Mixture: Alcohol + Ketone Byproduct Decision Select Purification Strategy Start->Decision Strat1 Strategy A: Chemical Derivatization Decision->Strat1 Ketone removal needed Strat2 Strategy B: Exhaustive Reduction Decision->Strat2 Maximize alcohol yield Girard Add Girard's Reagent T (Forms Water-Soluble Hydrazone) Strat1->Girard Borohydride Add NaBH4 in EtOH (Reduces Ketone to Alcohol) Strat2->Borohydride Extract Liquid-Liquid Extraction (Aq: Ketone, Org: Alcohol) Girard->Extract Pure Pure (3-Bromophenyl)(4-methoxy- 2-methylphenyl)methanol Extract->Pure Workup Aqueous Workup & Standard Crystallization Borohydride->Workup Workup->Pure

Decision tree for purifying diarylmethanol from ketone byproducts via derivatization or reduction.

Part 3: Detailed Methodologies & Self-Validating Protocols

Strategy A: Chemoselective Derivatization (Girard's Reagent T)

Causality & Mechanism: Girard's Reagent T (Trimethylacetylhydrazide ammonium chloride) is a specialized derivatizing agent that reacts exclusively with carbonyl compounds[1]. The hydrazide moiety condenses with the ketone byproduct to form a hydrazone. Because Girard's Reagent T contains a permanently charged quaternary ammonium group, the resulting hydrazone is highly water-soluble[1]. The unreacted diarylmethanol remains highly lipophilic. A simple liquid-liquid extraction seamlessly partitions the impurities into the aqueous layer, leaving the pure target compound in the organic layer.

Step-by-Step Protocol:

  • Dissolution : Dissolve the crude mixture (containing the alcohol and ketone) in absolute ethanol (10 mL per gram of crude).

  • Derivatization : Add 1.5 equivalents of Girard's Reagent T (relative to the estimated ketone molarity) and 10% v/v glacial acetic acid as an acid catalyst[1].

  • Reaction : Reflux the mixture under an inert atmosphere (N

    
     or Ar) for 2–3 hours.
    
  • Workup (Self-Validating Step) : Cool to room temperature and pour the mixture into a separatory funnel containing water and ethyl acetate (or diethyl ether). Extract the aqueous layer twice with the organic solvent. The derivatized ketone will partition entirely into the aqueous phase.

  • Validation : Spot the organic layer on a TLC plate. The spot corresponding to the ketone should be completely absent, validating the chemoselective removal. Wash the organic layer with saturated NaHCO

    
    , brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo to yield the pure alcohol.
Strategy B: Exhaustive Selective Reduction (Sodium Borohydride)

Causality & Mechanism: If the ketone byproduct is present due to an incomplete initial reduction or slight over-oxidation during workup, the most efficient strategy is to push the reaction to 100% completion. Sodium borohydride (NaBH


) is a mild hydride donor that chemoselectively reduces benzophenones to benzhydrols without affecting aryl bromides or methoxy ethers[2]. This eliminates the separation problem entirely by converting the impurity directly into the desired product.

Step-by-Step Protocol:

  • Dissolution : Dissolve the crude mixture in absolute ethanol (0.1 M concentration).

  • Reduction : Cool the solution to 0 °C in an ice bath. Slowly add 2.0 equivalents of NaBH

    
     in small portions to control hydrogen gas evolution and manage the exothermic reaction[2].
    
  • Reaction : Remove the ice bath and stir at room temperature for 1–2 hours.

  • Quenching : Carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases and the pH is slightly acidic (pH ~5-6), which destroys the intermediate borate complexes.

  • Workup (Self-Validating Step) : Extract the aqueous mixture with dichloromethane (DCM). Wash the combined organic layers with water and brine, dry over MgSO

    
    , and concentrate.
    
  • Validation : Analyze the crude solid via FT-IR spectroscopy. The complete disappearance of the strong conjugated C=O stretching frequency (~1650–1680 cm

    
    ) and the presence of a broad O-H stretch (~3300 cm
    
    
    
    ) self-validates the exhaustive conversion of the ketone to the alcohol.

Part 4: Quantitative Strategy Comparison

ParameterStrategy A: Girard's Reagent TStrategy B: Exhaustive Reduction
Primary Mechanism Phase-tagging & ExtractionChemical Conversion
Target Yield Impact Recovers existing alcohol onlyIncreases total alcohol yield
Time Investment 4–6 hours2–3 hours
Cost / Scalability Moderate / Good for small-to-mid scaleLow / Excellent for large scale
Best Use Case When the ketone is an unwanted side-productWhen the ketone is unreacted starting material

References

  • Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke. Royal Society Open Science. 1

  • benzohydrol - Organic Syntheses Procedure. Organic Syntheses. 2

Sources

Optimizing reduction conditions for diaryl ketones using NaBH4

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diaryl Ketone Reduction Technical Support Center.

Current Status: Online 🟢 Agent: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Sodium Borohydride (


) Reductions

Overview: The Diaryl Challenge

You are likely here because your diaryl ketone (e.g., benzophenone derivatives) is behaving differently than a simple aliphatic ketone. Diaryl ketones present two specific hurdles:

  • Steric Bulk: Two aromatic rings protect the carbonyl carbon, slowing nucleophilic attack.

  • Conjugation: The carbonyl is electronically stabilized, raising the activation energy for reduction.

Below are the resolved support tickets for the most common issues encountered in these workflows.

Ticket #101: "My reaction is stalled at 50% conversion."

Issue: The user reports the reaction stops progressing despite adding excess


.
Diagnosis: Kinetic Stalling due to Ligand Exchange.

Technical Insight: Contrary to popular belief,


 is not the fastest reducing species in the pot. In alcoholic solvents, 

undergoes ligand exchange to form alkoxy-borohydrides (e.g.,

). These species are often more powerful reducing agents than the parent borohydride due to the electron-donating effect of the oxygen, which makes the remaining hydrides more hydridic (nucleophilic).

If your reaction stalls, you likely have a solubility mismatch or have exhausted the "active" hydride species, even if theoretical stoichiometry suggests otherwise.

Troubleshooting Steps:

  • Stoichiometry Check: Do not use the theoretical 0.25 eq of

    
    . Diaryl ketones require a practical excess. Start with 1.5 – 2.0 equivalents .
    
  • The "Kickstart" Method: If running in pure THF (where

    
     is sluggish), add 10-20% Methanol. The methanol is necessary to generate the active alkoxy-borohydride species.
    

Visualizing the Mechanism: The following diagram illustrates the critical transition state and the role of solvent activation.

ReductionMechanism Reactants Diaryl Ketone + NaBH4 SolventAct Solvent Activation (MeOH Exchange) Reactants->SolventAct Slow in THF ActiveSpecies Active Species: Na[H3B-OR] SolventAct->ActiveSpecies Fast in MeOH TS Transition State (Hydride Attack) ActiveSpecies->TS Nucleophilic Attack Intermediate Borate Complex (Tetraalkoxyborate) TS->Intermediate Product Diaryl Methanol Intermediate->Product Acidic Workup

Figure 1: Mechanistic pathway showing the necessity of solvent exchange for activation.

Ticket #102: "The starting material is a brick in Methanol."

Issue: Diaryl ketones are often highly lipophilic and insoluble in the standard solvent, Methanol (MeOH). Diagnosis: Solubility-Reactivity Mismatch.

Expert Solution: You cannot reduce what is not in solution. However, you cannot use pure dichloromethane (DCM) or ether because


 is insoluble in them. You need a Binary Solvent System .

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Reactivity ProfileBest For
MeOH (Pure) 100%HighSimple, soluble ketones.
THF / MeOH 4:1ModerateStandard for Diaryl Ketones. Solubilizes lipophilic substrates while MeOH activates borohydride.
DCM / MeOH 3:1ModerateVery lipophilic substrates. (Caution: DCM can react slowly with amines if present).
EtOH (Pure) 100%Slower than MeOHSubstrates sensitive to transesterification.
Isopropanol 100%Very SlowHigh temperature refluxes only.

Ticket #103: "Reaction is too slow / Substrate is extremely hindered."

Issue: The diaryl ketone has ortho-substituents (e.g., 2,2'-dimethylbenzophenone) blocking the attack trajectory. Diagnosis: Steric Deactivation. Prescription: The Luche Reduction Protocol.

The Science: Adding Cerium(III) Chloride (


) creates a Lewis Acid activation of the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, making it significantly more electrophilic (susceptible to attack) without increasing the basicity of the medium.

Protocol: Luche Reduction for Hindered Ketones

  • Dissolve: Dissolve ketone (1.0 mmol) and

    
     (1.0 mmol, 1 eq) in MeOH  (0.4 M concentration).
    
  • Cool: Chill to 0 °C (or -78 °C for extreme selectivity).

  • Add: Add

    
     (1.2 mmol) portion-wise over 5 minutes. Gas evolution will occur.[1]
    
  • Monitor: Stir 15–30 mins. (Luche reductions are typically much faster than standard reductions).

  • Quench: Add saturated aqueous

    
    .
    

Ticket #104: "I have a white goo that won't separate."

Issue: Post-reaction workup results in a sticky emulsion or a gel that traps the product. Diagnosis: Stable Boron-Alkoxide Complexes.

Technical Insight: The intermediate formed is a tetraalkoxyborate. These form strong gels. Simply adding water is often insufficient to hydrolyze the B-O bonds, especially with bulky diaryl groups.

The Fix: The "Acid-Methanol" Loop

  • Quench: Use dilute acid (1M HCl) instead of water to protonate the alkoxide and break the B-O bond. Caution: Vigorous

    
     gas evolution.
    
  • Evaporation Trick: Boric acid (

    
    ) is a solid byproduct. To remove it, add Methanol  to the crude oil and rotovap. This forms Trimethyl Borate (
    
    
    
    ), which is volatile and evaporates, leaving clean product.

Workup Decision Tree:

WorkupLogic Start Reaction Complete? Check Is Product Acid Sensitive? Start->Check Yes Yes (e.g., Acetals) Check->Yes No No (Robust) Check->No NH4Cl Quench: Sat. NH4Cl (Gentle Hydrolysis) Yes->NH4Cl Extract1 Extract EtOAc NH4Cl->Extract1 BoronRemoval Boron Removal Step: Co-evaporate with MeOH Extract1->BoronRemoval HCl Quench: 1M HCl (Breaks Boron Complex) No->HCl Extract2 Extract DCM/EtOAc HCl->Extract2 Extract2->BoronRemoval Final Pure Product BoronRemoval->Final

Figure 2: Workflow for optimizing product isolation and boron removal.

References & Validated Sources

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Standard text describing the mechanism of hydride attack and solvent effects).[2][3][4]

  • Luche, J. L. (1978).[5][6] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[7] Journal of the American Chemical Society.[7]

  • ThermoFisher Scientific. (n.d.). Luche Reduction Protocol and Reagents.

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.

  • University of Rochester. (n.d.). Workup Tricks: Removing Boron Compounds.

Sources

Technical Support Center: Troubleshooting 3-Bromophenyl Lithium-Halogen Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organometallic Workflows. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve low conversion rates during the lithium-halogen exchange of 3-bromophenyl derivatives.

Organolithium chemistry is highly sensitive to kinetic and thermodynamic variables. This guide bypasses generic advice to focus on the exact causality behind experimental failures, providing self-validating protocols to ensure reproducible success.

Diagnostic Workflow

Before adjusting your stoichiometry or temperature, use the following diagnostic decision tree to identify the root cause of your incomplete conversion.

DiagnosticWorkflow Start Low Conversion in Li-Halogen Exchange Titration Perform Titration (Diphenylacetic Acid) Start->Titration IsActive Is [RLi] > 90% of expected? Titration->IsActive Replace Replace Alkyllithium Reagent IsActive->Replace No CheckByproduct Analyze Byproducts (GC/MS or NMR) IsActive->CheckByproduct Yes ArH High Ar-H (Protonation) CheckByproduct->ArH ArR High Ar-R (Alkylation) CheckByproduct->ArR Unreacted High Ar-Br (Incomplete) CheckByproduct->Unreacted Dry Rigorous Schlenk Technique / Dry THF ArH->Dry UseTBuLi Switch to t-BuLi (2.0 - 2.2 eq) ArR->UseTBuLi AddTMEDA Add TMEDA / Warm to -40°C briefly Unreacted->AddTMEDA

Diagnostic workflow for troubleshooting low conversion in Li-halogen exchange.

Frequently Asked Questions (Troubleshooting)

Q: My conversion is stuck at 50-60% despite using 1.05 equivalents of n-BuLi. Why isn't the exchange going to completion? A: Low conversion in 3-bromophenyl systems is typically caused by reagent degradation or thermodynamic stalling. Alkyllithiums degrade rapidly via reaction with trace moisture or the sure-seal septum; you must titrate your n-BuLi prior to use[1]. Furthermore, lithium-halogen exchange is a kinetically controlled equilibrium process driven by the relative stability of the carbanion intermediates (sp > sp2 > sp3)[2]. If the organolithium reagent is highly aggregated (n-BuLi exists as a tetramer or hexamer), the kinetics of forming the necessary nucleophilic "ate-complex" intermediate slow down drastically[2][3]. Adding a chelating agent like TMEDA breaks these aggregates into highly reactive monomers, accelerating the exchange[2][4].

Q: I am observing a high amount of the protonated byproduct (Ar-H) instead of my desired product. What went wrong? A: A high yield of the protio-derivative (Ar-H) indicates that your highly reactive aryllithium intermediate is being quenched by a proton source before it can react with your electrophile[5]. This is caused by:

  • Moisture: Trace water in your solvent, electrophile, or inert gas line[5].

  • Solvent Deprotonation: Aryllithiums and highly basic alkyllithiums can deprotonate THF if the temperature rises above -40 °C[4]. Ensure your reaction is strictly maintained at -78 °C during the exchange[6].

Q: Should I use n-BuLi, sec-BuLi, or t-BuLi for 3-bromophenyl substrates? A: For challenging aryl bromides, t-BuLi is the gold standard because it completely drives the reaction to completion via Le Chatelier's principle[4]. When using t-BuLi, you must use 2.0 to 2.2 equivalents [7]. The first equivalent performs the lithium-halogen exchange, generating the aryllithium and t-butyl bromide. The second equivalent immediately reacts with the generated t-butyl bromide to form isobutene, isobutane, and lithium bromide[4][7]. This prevents the undesired Wurtz-Fittig coupling (alkylation) that often plagues n-BuLi reactions[8].

Quantitative Reagent Comparison

Choosing the correct alkyllithium reagent is paramount. Use the table below to compare the operational parameters and risks associated with each reagent.

ReagentEquivalents RequiredOperating TempPrimary ByproductsRisk of Wurtz-Fittig Coupling
n-BuLi 1.0 - 1.1-78 °C1-BromobutaneHigh (Forms Ar-Bu)
sec-BuLi 1.0 - 1.1-78 °C2-BromobutaneModerate
t-BuLi 2.0 - 2.2-78 °C to -100 °CIsobutane, Isobutene, LiBrVery Low (t-BuBr is destroyed)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They contain built-in physical indicators that confirm the success of the step before you proceed to the next.

Protocol A: Titration of Alkyllithiums (Diphenylacetic Acid Method)

Self-Validation Check: The appearance of the yellow dianion physically guarantees the absence of moisture in the titration flask and provides an exact molarity, eliminating reagent degradation as a variable.

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous flow of dry Argon or Nitrogen[1].

  • Reagent Loading: Add exactly 1.00 mmol of recrystallized diphenylacetic acid (DPAA) to the flask[9].

  • Solvation: Add 8 mL of anhydrous THF to dissolve the DPAA[9].

  • Titration: Using a gas-tight syringe, add the alkyllithium reagent dropwise. Upon each drop, a transient yellow cloud will form and quickly dissipate[1][9].

  • Endpoint: Continue dropwise addition until the solution turns a persistent, deep yellow color[1][10].

  • Calculation: Molarity of Alkyllithium = (1.00 mmol DPAA) / (Volume of Alkyllithium added in mL)[1]. Repeat in triplicate.

Protocol B: Optimized 3-Bromophenyl Lithium Exchange using t-BuLi

Self-Validation Check: The generation of isobutene gas (visible as subtle bubbling) serves as a secondary physical indicator that the second equivalent of t-BuLi is actively consuming the t-butyl bromide byproduct, preventing Wurtz-Fittig coupling.

  • Substrate Preparation: Dissolve the 3-bromophenyl substrate (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes[6].

  • Lithiation: Dropwise add 2.1 equivalents of freshly titrated t-BuLi down the inner wall of the flask to pre-cool the reagent before it hits the solution[4][7].

  • Equilibration: Stir the reaction at -78 °C for 30 to 60 minutes. (If kinetics are historically slow, add 1.0 equiv of anhydrous TMEDA prior to the t-BuLi addition)[2].

  • Electrophile Trapping: Add the desired electrophile (e.g., anhydrous DMF, CO2 gas passed through a drying tube) rapidly at -78 °C[5][6].

  • Quenching: Allow the reaction to slowly warm to room temperature, then quench with saturated aqueous NH4Cl.

Mechanistic Pathways

Understanding the underlying mechanism allows you to predict and avoid competing side reactions. The exchange proceeds via a nucleophilic pathway forming a reversible "ate-complex"[2][3].

Mechanism ArBr 3-Bromophenyl Substrate (Ar-Br) Ate Nucleophilic 'Ate-Complex' [Ar-Br-R]⁻ Li⁺ ArBr->Ate + R-Li RLi Alkyllithium (R-Li) Aggregates RLi->Ate TMEDA accelerates ArLi Desired Aryllithium (Ar-Li) + R-Br Ate->ArLi Fast at -78°C Wurtz Wurtz-Fittig Coupling (Ar-R) + LiBr ArLi->Wurtz Reaction with R-Br (If n-BuLi used) Proton Protonation (Ar-H) via Moisture/THF ArLi->Proton H+ source

Mechanistic pathways of lithium-halogen exchange including the ate-complex intermediate.

References

1.[2] Metal–halogen exchange - Wikipedia: Mechanism and scope. wikipedia.org. 2.[10] SOP for the Titration of alkyllithiums. uwindsor.ca. 3.[1] Video: Determining n-Butyllithium Concentration by Titration - JoVE. jove.com. 4.[9] Titration of n-BuLi - Department of Chemistry : University of Rochester. rochester.edu. 5.[7] lithium halogen exchange #1 revised. harvard.edu. 6.[4] OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ethz.ch. 7.[5] Lithium-Bromine exchange tips? : r/chemistry - Reddit. reddit.com. 8.[3] The Lithium–Halogen Exchange Reaction in Process Chemistry. researchgate.net. 9.[6] Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC. nih.gov. 10.[8] Molecular Rearrangements and Reactive Intermediates in Organic Synthesis. psgcas.ac.in.

Sources

Validation & Comparative

A Researcher's Guide to C13 NMR Chemical Shifts for Brominated Diarylmethanols: An In-Depth Technical Comparison

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of organic molecules. This guide provides an in-depth comparison of C13 NMR chemical shifts for a series of brominated diarylmethanols, offering experimental data and insights into the factors governing these shifts. Our objective is to equip you with the knowledge to confidently interpret the 13C NMR spectra of these and similar compounds, thereby accelerating your research and development endeavors.

The Foundational Principles of 13C NMR in Structural Analysis

13C NMR spectroscopy detects the magnetic properties of the ¹³C isotope, which, although having a low natural abundance of about 1.1%, provides invaluable information about the chemical environment of each carbon atom in a molecule.[1] The position of a signal in a 13C NMR spectrum, known as the chemical shift (δ), is highly sensitive to the electronic environment surrounding the carbon nucleus. Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and resonance effects all contribute to the observed chemical shift.[2][3]

In the context of brominated diarylmethanols, the presence of the bromine atom and the diarylmethanol scaffold introduces specific and predictable influences on the 13C NMR spectrum. Understanding these influences is key to accurate spectral assignment and, ultimately, to the correct identification of the compound's structure.

Experimental Protocol for Acquiring High-Quality 13C NMR Spectra

To ensure the reliability and comparability of 13C NMR data, a standardized experimental protocol is essential. The following is a field-proven methodology for acquiring high-quality spectra of brominated diarylmethanols.

1. Sample Preparation:

  • Dissolve 10-50 mg of the brominated diarylmethanol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; consistency across a series of comparative experiments is crucial.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and serves as the reference point for all chemical shifts.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve better signal dispersion and resolution.

  • Tune and match the probe for the ¹³C frequency.

  • Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

3. Acquisition Parameters:

  • Employ a standard pulse program for proton-decoupled ¹³C NMR spectroscopy. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

  • Set the spectral width to cover the expected range of chemical shifts for all carbon atoms in the molecule (typically 0-220 ppm for organic compounds).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, more scans are generally required compared to ¹H NMR.

  • Incorporate a relaxation delay to allow for the full relaxation of all carbon nuclei, ensuring accurate signal integration if required (though routine ¹³C spectra are not typically integrated for quantitative analysis).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Perform baseline correction to obtain a flat baseline.

G Experimental Workflow for 13C NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms spectrometer_setup Spectrometer Setup (Tune, Match, Shim) add_tms->spectrometer_setup set_params Set Acquisition Parameters (Pulse Program, Spectral Width, Scans) spectrometer_setup->set_params acquire_fid Acquire Free Induction Decay (FID) set_params->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_correction Phase Correction fourier_transform->phase_correction referencing Reference to TMS phase_correction->referencing baseline_correction Baseline Correction referencing->baseline_correction final_spectrum final_spectrum baseline_correction->final_spectrum Final 13C NMR Spectrum

Caption: A streamlined workflow for obtaining high-quality 13C NMR spectra.

Comparative Analysis of C13 NMR Chemical Shifts in Brominated Diarylmethanols

The following table summarizes the experimental 13C NMR chemical shift data for a selection of brominated diarylmethanols, obtained from the Spectral Database for Organic Compounds (SDBS). This data provides a clear comparison of the influence of the number and position of bromine substituents on the chemical shifts of the carbon atoms in the diarylmethyl scaffold.

CompoundCα (Methanol Carbon)C-1 (ipso-C of Phenyl)C-2/6 (ortho-C of Phenyl)C-3/5 (meta-C of Phenyl)C-4 (para-C of Phenyl)C-1' (ipso-C of Bromophenyl)C-2'/6' (ortho-C of Bromophenyl)C-3'/5' (meta-C of Bromophenyl)C-4' (para-C of Bromophenyl)
(4-Bromophenyl)(phenyl)methanol 75.5143.8128.6127.8126.5142.9128.2131.5121.5
Bis(4-bromophenyl)methanol 74.8142.2128.4131.6121.8142.2128.4131.6121.8
(2-Bromophenyl)(phenyl)methanol 74.2142.3128.7128.0126.9141.2128.9129.5127.6
(3-Bromophenyl)(phenyl)methanol 75.3143.6128.7127.9126.6146.1129.5130.0125.1

Note: Data retrieved from the Spectral Database for Organic Compounds (SDBS). Slight variations may be observed depending on the solvent and experimental conditions.

Interpreting the Trends: Key Factors Influencing Chemical Shifts

A careful examination of the data reveals several important trends that are directly attributable to the electronic effects of the bromine substituent.

G Factors Influencing 13C NMR Chemical Shifts Inductive_Effect Inductive Effect Chemical_Shift Observed Chemical Shift Inductive_Effect->Chemical_Shift Deshielding (downfield shift) of α and β carbons Resonance_Effect Resonance Effect Resonance_Effect->Chemical_Shift Shielding (upfield shift) of ortho and para carbons Heavy_Atom_Effect Heavy Atom Effect Heavy_Atom_Effect->Chemical_Shift Shielding (upfield shift) of ipso-carbon

Caption: Key electronic effects that determine the 13C NMR chemical shifts in brominated aromatics.

The "Heavy Atom Effect" of Bromine

A prominent feature in the spectra of brominated compounds is the "heavy atom effect," which causes a significant upfield (shielding) shift for the carbon atom directly bonded to the bromine (the ipso-carbon).[5] This is counterintuitive to what would be expected based on electronegativity alone. This effect is a result of the large electron cloud of the bromine atom, which induces a diamagnetic shielding of the attached carbon nucleus. This is clearly observed in the chemical shift of C-4' in (4-Bromophenyl)(phenyl)methanol (121.5 ppm) and bis(4-bromophenyl)methanol (121.8 ppm), which are significantly upfield compared to the other aromatic carbons.

Inductive and Resonance Effects

The electronegativity of the bromine atom also leads to a through-bond inductive effect, which deshields (moves downfield) the adjacent carbon atoms.[3] This effect diminishes with distance. Concurrently, bromine, being a halogen, can donate its lone pair of electrons into the aromatic ring through resonance. This resonance effect increases the electron density at the ortho and para positions, leading to a shielding (upfield shift) of these carbons. The interplay of these two opposing effects determines the final chemical shift of the aromatic carbons.

Impact of Bromine Position

The position of the bromine atom on the phenyl ring has a predictable impact on the chemical shifts of the aromatic carbons.

  • Para-Substitution: As seen in (4-Bromophenyl)(phenyl)methanol and bis(4-bromophenyl)methanol, the C-4' carbon directly attached to the bromine is significantly shielded. The other carbons in the brominated ring experience a combination of inductive and resonance effects.

  • Ortho-Substitution: In (2-Bromophenyl)(phenyl)methanol, the proximity of the bulky bromine atom to the methanol carbon (Cα) can lead to steric interactions that may influence its chemical shift.

  • Meta-Substitution: For (3-Bromophenyl)(phenyl)methanol, the bromine's influence on the chemical shifts of the other ring carbons is primarily inductive, as the resonance effect is not transmitted to the meta position.

Conclusion

The 13C NMR chemical shifts of brominated diarylmethanols are governed by a predictable interplay of electronic factors, including the prominent "heavy atom effect" of bromine, as well as inductive and resonance effects. By understanding these principles and utilizing standardized experimental protocols, researchers can confidently assign the 13C NMR spectra of these and related compounds. The comparative data presented in this guide serves as a valuable reference for the structural elucidation of novel brominated diarylmethanols, ultimately aiding in the advancement of drug discovery and development programs.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • Ma, D. et al. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. RSC Advances. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 4-Bromobenzyl alcohol. [Link]

  • ResearchGate. The halogen effect on the 13 C NMR chemical shift in substituted benzenes. [Link]

  • Fowler, S. How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • Asian Journal of Chemistry. Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

  • National Center for Biotechnology Information. Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. [Link]

  • Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • National Institute of Standards and Technology. Methanol, bis(4-bromophenyl)-. [Link]

  • PubChem. (S)-(4-bromophenyl)(phenyl)methanol. [Link]

  • United States Environmental Protection Agency. (4-Bromophenyl)(phenyl)methanol - Related Substances. [Link]

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

Sources

Analytical Comparison Guide: Mass Spectrometry Platforms for the Characterization and Quantification of C15H15BrO2

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Monobromobisphenol A (3-MBBPA) Molecular Formula: C15H15BrO2 Monoisotopic Mass: 306.0255 Da

Executive Summary

The chemical formula C15H15BrO2 corresponds to 3-Monobromobisphenol A (3-MBBPA), a highly potent endocrine-disrupting metabolite formed via the environmental debromination of Tetrabromobisphenol A (TBBPA), a ubiquitous flame retardant (1[1]; 2[2]). Because 3-MBBPA exhibits significantly higher estrogenic potency than its parent compound, its trace-level quantification in complex matrices (e.g., indoor dust, serum, wastewater) is a critical analytical challenge.

This guide objectively compares the two dominant mass spectrometry platforms used for its analysis: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) .

Ionization Fundamentals and Fragmentation Mechanics

The structural core of 3-MBBPA features two phenolic hydroxyl groups and a single bromine atom. This single bromine atom yields a characteristic ~1:1 isotopic doublet (


Br and 

Br), which serves as a critical diagnostic feature during mass spectral interpretation.
LC-ESI-MS/MS (Negative Mode)

In negative electrospray ionization (ESI-), the phenolic hydroxyl groups readily donate a proton in slightly basic or neutral mobile phases. This forms a highly stable deprotonated precursor ion,


, at m/z 305 (for 

Br) and m/z 307 (for

Br) (3[3]). Upon Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) or Q-TOF system, the precursor undergoes specific fragmentation:
  • Heterolytic C-Br Cleavage: Yields the dominant bromide anion (m/z 79 or 81). This is the most sensitive transition for quantification.

  • Loss of Methyl Radical (-15 Da): Cleavage at the isopropylidene bridge yields a product ion at m/z 290/292.

  • Loss of Phenol (-94 Da): Cleavage of the bridge yields a fragment at m/z 211/213 (4[4]).

Fragmentation M 3-MBBPA Precursor [M-H]- m/z 305 / 307 F1 Product Ion m/z 290 / 292 M->F1 Loss of CH3 (-15 Da) F2 Product Ion m/z 211 / 213 M->F2 Loss of Phenol (-94 Da) F3 Bromide Anion m/z 79 / 81 M->F3 Heterolytic C-Br Cleavage

Fig 1. ESI(-) MS/MS fragmentation pathway of 3-Monobromobisphenol A (m/z 305).

GC-EI-MS (Derivatized)

Native 3-MBBPA is highly polar, causing severe peak tailing and irreversible adsorption on GC stationary phases. Therefore, silylation is mandatory. The di-trimethylsilyl (TMS) derivative of 3-MBBPA has a molecular weight of 450 Da. Under hard 70 eV electron ionization, the molecular ion


 (m/z 450) is visible, but the base peak is typically formed by the loss of a methyl group, yielding a highly stable tertiary carbocation at m/z 435 (2[2]).

Platform Performance Comparison

Table 1: Analytical Performance Summary

ParameterLC-ESI-MS/MS (QqQ)GC-EI-MS (Single Quad / QqQ)
Ionization Mode Electrospray Ionization (Negative)Electron Ionization (70 eV)
Derivatization None required (Intact analysis)Mandatory (Silylation via BSTFA)
Primary Diagnostic Ions m/z 305/307, 79/81, 290, 211m/z 450 (

), 435 (Base peak), 73
Typical LOD 1 - 10 pg/mL (Highly sensitive)50 - 100 pg/mL
Matrix Effects High (Ion suppression in ESI)Low to Moderate
Primary Application High-throughput trace quantificationIsomeric profiling & structural elucidation

Table 2: Optimized MRM Transitions for 3-MBBPA (LC-ESI-MS/MS)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose / Assignment
305.079.035Quantifier (

Br

anion)
307.081.035Qualifier 1 (

Br

anion)
305.0290.025Qualifier 2 (Loss of -CH

)
305.0211.020Qualifier 3 (Cleavage of bridge)

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols are designed with built-in causality and validation checkpoints.

Workflow Sample Sample Matrix (Dust, Serum, Water) Extraction Extraction & SPE Clean-up (HLB Cartridge) Sample->Extraction Split Aliquoting Extraction->Split LC LC-ESI-MS/MS (No Derivatization) Split->LC GC GC-EI-MS (BSTFA/TMCS Derivatization) Split->GC DataLC MRM Quantification (m/z 305 -> 79) LC->DataLC DataGC SIM/Scan Profiling (m/z 450, 435) GC->DataGC

Fig 2. Comparative sample preparation and mass spectrometry workflow for 3-MBBPA analysis.

Protocol A: LC-ESI-MS/MS Workflow (High-Throughput Quantification)
  • Matrix Extraction: Spike the sample (e.g., 1 g of dust or 1 mL serum) with

    
    C
    
    
    
    -labeled TBBPA surrogate standard ().
    • Causality: The

      
      C-isotope tracks extraction efficiency and compensates for ion suppression in the ESI source, ensuring absolute quantitative accuracy.
      
  • Clean-up (SPE): Load the extract onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) cartridge. Wash with 5% methanol in water; elute with 100% methanol.

    • Causality: The polymeric sorbent retains the hydrophobic brominated bisphenol while the aqueous wash removes matrix salts that would otherwise cause severe ESI signal quenching.

  • Chromatography: Inject 5 µL onto a C18 column (100 x 2.1 mm, 1.8 µm). Use a mobile phase gradient of Water (A) and Methanol (B), both containing 0.01% ammonium hydroxide.

    • Causality: Ammonium hydroxide maintains a basic pH, ensuring 3-MBBPA remains in its deprotonated phenoxide state, maximizing ESI(-) ionization efficiency (3[3]).

Protocol B: GC-EI-MS Workflow (Isomeric Profiling)
  • Extract Dehydration: Evaporate the purified organic extract to complete dryness under a gentle stream of ultra-high-purity nitrogen.

    • Causality: Trace moisture rapidly hydrolyzes the derivatization reagents (BSTFA/TMCS), halting the reaction and ruining the analysis.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate at 70°C for 60 minutes (2[2]).

    • Causality: TMCS acts as a catalyst, while heating provides the activation energy needed to overcome the steric hindrance of the bulky bromine atom adjacent to the hydroxyl group.

  • Analysis: Inject 1 µL in pulsed splitless mode onto a DB-5MS capillary column.

    • Causality: Pulsed splitless injection rapidly transfers the sample into the column, minimizing thermal degradation of the brominated species in the hot injection port.

Conclusion

For the routine monitoring and trace quantification of C15H15BrO2 (3-MBBPA), LC-ESI-MS/MS is the superior platform due to its streamlined sample preparation (no derivatization) and exceptional MRM sensitivity (5[5]). Conversely, GC-EI-MS remains indispensable for the discovery of novel debromination isomers and retrospective library matching, provided rigorous derivatization protocols are followed.

References

  • PubChemLite - C15H15BrO2 - Explore. Université du Luxembourg. 1

  • Emerging Pollutants in the Environment. Toxics (MDPI). 6

  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. ISRN Chromatography. 3

  • Identification and trace level determination of brominated flame retardants by liquid chromatography/quadrupole linear ion trap. Rapid Communications in Mass Spectrometry. 4

  • New Mixed Bromine/Chlorine Transformation Products of Tetrabromobisphenol A: Synthesis and Identification in Dust Samples. Environmental Science & Technology. 2

  • Glucuronide and sulfate conjugates of tetrabromobisphenol A (TBBPA). Chemosphere.

  • High-performance thin-layer chromatography coupled with HPLC-DAD/HPLC-MS/MS for simultaneous determination of bisphenol A. Analytical and Bioanalytical Chemistry. 5

Sources

A Researcher's Guide to Differentiating Hydroxyl and Methoxy Groups in Diarylmethanols using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid and powerful analytical technique for the identification of functional groups. This guide provides an in-depth comparison of the IR spectral signatures of hydroxyl (-OH) and methoxy (-OCH3) groups, with a specific focus on their presentation in diarylmethanol scaffolds. Understanding these nuances is critical for confirming successful reactions, such as methylation or demethylation, and for the unambiguous structural elucidation of novel compounds.

The Vibrational Tale of Two Functional Groups: Hydroxyl vs. Methoxy

The key to differentiating hydroxyl and methoxy groups in an IR spectrum lies in their distinct vibrational modes. The hydroxyl group is characterized by both a stretching and a bending vibration of the O-H bond, while the methoxy group is identified by the stretching of the C-O and C-H bonds.

The Hydroxyl (-OH) Group: A Broad and Telling Signature

The most prominent feature of a hydroxyl group in an IR spectrum is its O-H stretching vibration. This absorption is highly sensitive to its environment, particularly to hydrogen bonding.

  • Free (Non-Hydrogen-Bonded) -OH: In a very dilute solution in a non-polar solvent or in the gas phase, the O-H stretch appears as a sharp, relatively weak peak around 3600-3650 cm⁻¹[1][2].

  • Hydrogen-Bonded -OH: In concentrated solutions, neat liquids, or solid samples, where molecules are in close proximity, intermolecular hydrogen bonding occurs. This weakens the O-H bond, causing the stretching vibration to absorb at a lower frequency and over a much broader range. This results in a characteristic strong, broad "tongue-like" peak typically observed between 3200-3550 cm⁻¹[3][4][5]. The broadness of the peak arises from the varying strengths of hydrogen bonds within the sample matrix[4][6]. Phenols also exhibit a broad -OH absorption, often around 3500 cm⁻¹[7].

In diarylmethanols, the hydroxyl group is a secondary alcohol. The C-O stretching vibration for secondary alcohols is typically found in the 1150-1075 cm⁻¹ region[8].

The Methoxy (-OCH₃) Group: A More Subtle, but Distinct, Profile

The methoxy group lacks the O-H bond and therefore does not exhibit the broad absorption seen with hydroxyl groups. Its identification relies on a combination of C-H and C-O stretching vibrations.

  • C-H Stretching: The methyl C-H bonds of the methoxy group exhibit stretching vibrations in the 2850-2960 cm⁻¹ region. A particularly diagnostic, though sometimes weak, band for the methoxy group can be found around 2800-2860 cm⁻¹[9].

  • C-O Stretching: The C-O stretching vibration in ethers is a key identifier. Aryl alkyl ethers, such as a methoxy group attached to an aromatic ring in a diarylmethanol, typically show two strong bands: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹[10]. Aliphatic ethers, in contrast, usually show a single strong band around 1120 cm⁻¹[11]. The resonance from the aryl group strengthens the C-O bond, leading to the higher frequency asymmetric stretch[10].

At-a-Glance Comparison: Hydroxyl vs. Methoxy IR Peaks

FeatureHydroxyl Group (-OH) in DiarylmethanolsMethoxy Group (-OCH₃) in Diarylmethanols
Primary Diagnostic Peak Strong, broad O-H stretch (3200-3550 cm⁻¹)Strong, sharp asymmetric C-O-C stretch (1275-1200 cm⁻¹)
Secondary Diagnostic Peak(s) C-O stretch (1150-1075 cm⁻¹)C-H stretches (2850-2960 cm⁻¹), with a weaker band around 2800-2860 cm⁻¹; Symmetric C-O-C stretch (1075-1020 cm⁻¹)
Peak Shape O-H stretch is characteristically broad.C-O and C-H stretches are typically sharp.
Influence of Hydrogen Bonding O-H peak position and width are highly dependent on concentration and phase (intermolecular H-bonding)[3][12].Not directly affected by hydrogen bonding in the same manner as -OH.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Diarylmethanol

This protocol outlines the steps for preparing a solid diarylmethanol sample for analysis by Fourier-Transform Infrared (FT-IR) spectroscopy using the KBr pellet method.

Objective: To obtain a high-resolution IR spectrum of a solid diarylmethanol sample to identify the presence or absence of hydroxyl and/or methoxy functional groups.

Materials:

  • Diarylmethanol sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Methodology:

  • Sample Preparation (Grinding):

    • Gently grind approximately 100-200 mg of KBr powder in the agate mortar to a fine, consistent powder. This removes any adsorbed water.

    • Add 1-2 mg of the diarylmethanol sample to the KBr in the mortar.

    • Grind the sample and KBr together until the mixture is homogeneous and has a fine, flour-like consistency. The even distribution of the sample within the KBr matrix is crucial for a good quality spectrum.

  • Pellet Formation:

    • Carefully transfer the ground mixture into the collar of the pellet press die.

    • Level the surface of the powder gently with a spatula.

    • Place the plunger into the die and transfer the assembly to the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. This will form a transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, smoothing if necessary).

    • Identify and label the key absorption bands, paying close attention to the regions characteristic of hydroxyl and methoxy groups as detailed in the comparison table above.

Visualizing the Workflow: From Sample to Spectrum

The following diagram illustrates the key decision points in the analysis of a diarylmethanol IR spectrum.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Spectral Analysis Start Start with Diarylmethanol Sample Prep Prepare KBr Pellet Start->Prep Acquire Acquire IR Spectrum Prep->Acquire Broad_Peak Broad Peak at 3200-3550 cm⁻¹? Acquire->Broad_Peak Hydroxyl_Present Hydroxyl Group Present Broad_Peak->Hydroxyl_Present Yes No_Hydroxyl No Hydroxyl Group Broad_Peak->No_Hydroxyl No Sharp_Peaks_CO Strong, Sharp Peak(s) at 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹? Methoxy_Present Methoxy Group Present Sharp_Peaks_CO->Methoxy_Present Yes No_Methoxy No Methoxy Group Sharp_Peaks_CO->No_Methoxy No Hydroxyl_Present->Sharp_Peaks_CO No_Hydroxyl->Sharp_Peaks_CO

Caption: Workflow for IR spectral analysis of diarylmethanols.

Distinguishing Intermolecular vs. Intramolecular Hydrogen Bonding

In some diarylmethanol derivatives, intramolecular hydrogen bonding may be possible, for instance, between the hydroxyl group and a suitably positioned ortho-substituent on one of the aryl rings. IR spectroscopy can be a valuable tool to distinguish between intermolecular and intramolecular hydrogen bonding.

The key difference is their dependence on concentration[12].

  • Intermolecular Hydrogen Bonding: The extent of intermolecular hydrogen bonding is concentration-dependent. Upon dilution in a non-polar solvent, the broad absorption band for the hydrogen-bonded -OH group will decrease in intensity, while a sharp peak for the free -OH group will appear or increase in intensity[13].

  • Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds are within a single molecule and are therefore independent of concentration. The position and shape of the -OH absorption band due to intramolecular hydrogen bonding will show minimal to no change upon dilution[3][12]. The peak for an intramolecularly hydrogen-bonded -OH is often sharper than that for an intermolecularly bonded one[3].

H_Bonding_Determination cluster_exp Experimental Design cluster_obs Observation cluster_conc Conclusion Start IR Spectrum of Concentrated Sample Shows Broad -OH Dilute Acquire IR Spectra at Varying Dilutions in Non-Polar Solvent Start->Dilute Peak_Change Does the Broad -OH Peak Decrease and a Sharp, Free -OH Peak Appear/Increase? Dilute->Peak_Change Intermolecular Intermolecular H-Bonding is Dominant Peak_Change->Intermolecular Yes Intramolecular Intramolecular H-Bonding is Present Peak_Change->Intramolecular No/Minimal Change

Sources

Distinguishing (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol from ketone precursors

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Analytical Challenges

The chemical or biocatalytic reduction of (3-bromophenyl)(4-methoxy-2-methylphenyl)methanone to its corresponding secondary alcohol, (3-bromophenyl)(4-methoxy-2-methylphenyl)methanol, is a fundamental transformation in the synthesis of complex diarylmethane pharmacophores. While the reduction itself is highly reliable, precise analytical differentiation between the precursor and the product is critical for downstream applications. The primary analytical challenge lies in avoiding false positives caused by incomplete conversion, or conversely, failing to detect over-reduction to the fully deoxygenated diarylmethane[1].

Causality-Driven Analytical Strategy

To build a robust, self-validating analytical profile, we must rely on the fundamental physicochemical shifts induced by the conversion of an sp²-hybridized carbonyl to an sp³-hybridized carbinol.

  • Chromatographic Shift (TLC/HPLC): The introduction of the hydroxyl (-OH) group significantly increases the molecule's capacity for hydrogen bonding. Consequently, the alcohol product exhibits a stronger affinity for the stationary phase (e.g., normal-phase silica gel), resulting in a noticeably lower retention factor (

    
    ) compared to the less polar ketone precursor.
    
  • Vibrational Modes (FT-IR): The highly polarizable C=O double bond of the ketone produces a strong, sharp stretching frequency. Reduction abolishes this signal, replacing it with a broad O-H stretch caused by hydrogen bonding, alongside a distinct C-O single bond stretch[2].

  • Nuclear Magnetic Resonance (NMR): NMR provides definitive structural proof. The reduction generates a new methine proton (-CH-OH). Due to the deshielding effects of the adjacent oxygen atom and the two anisotropic aromatic rings, this proton typically resonates distinctly between

    
     5.5 and 6.1 ppm[3]. Furthermore, 
    
    
    
    C NMR and DEPT experiments confirm the transition from a quaternary carbonyl carbon to a tertiary methine carbon[4].
  • Mass Spectrometry Nuance (Expert Insight): While the theoretical mass increases by 2 Da upon reduction, diaryl methanols are notorious for undergoing in-source dehydration during positive electrospray ionization (ESI+). They frequently lose water (-18 Da) to form a highly stabilized diarylmethyl carbocation[5]. Recognizing this causality prevents the misinterpretation of LC-MS data during reaction monitoring.

Analytical Workflow Diagram

AnalyticalWorkflow A Reaction Mixture (Ketone Precursor) B TLC / LC-MS Monitoring A->B Sample C Aqueous Workup & Isolation B->C Conversion >99% D FT-IR Analysis (C=O vs O-H) C->D Purified E 1H & 13C NMR (Methine Shift) C->E Purified

Workflow for the analytical differentiation of diaryl methanols from ketone precursors.

Comparative Quantitative Data Matrix

The following table summarizes the expected quantitative data shifts when comparing the ketone precursor to the target diaryl methanol.

Analytical Parameter(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanone (Precursor)(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol (Product)
TLC

(Hexane:EtOAc 4:1)
~0.65 (UV active, non-polar)~0.35 (UV active, polar)
FT-IR Stretching Sharp, strong C=O at ~1650 cm⁻¹Broad O-H at ~3350 cm⁻¹; C-O at ~1050 cm⁻¹
¹H NMR (CDCl₃, 400 MHz) No signal in the 5.5–6.5 ppm regionSinglet/Doublet at

5.8–6.1 ppm (1H, -CH -OH)
¹³C NMR (CDCl₃, 100 MHz) Quaternary C=O at

~195 ppm
Tertiary methine carbon at

~70–75 ppm
LC-MS (ESI+) [M+H]⁺ m/z 305.0 / 307.0 (Isotope pattern)[M-H₂O+H]⁺ m/z 287.0 / 289.0 (In-source water loss)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system . An observation in one assay must logically correlate with the orthogonal assays; otherwise, the system flags a potential side reaction (e.g., over-reduction).

Protocol A: In-Process Reaction Monitoring (TLC & LC-MS)
  • Sampling: Aliquot 50 µL of the active reduction mixture.

  • Quenching: Add 100 µL of saturated aqueous NH₄Cl to neutralize the reducing agent, followed by extraction with 200 µL of Ethyl Acetate (EtOAc).

  • Chromatographic Validation: Spot the organic layer on a silica gel 60 F₂₅₄ TLC plate alongside a pure reference standard of the ketone precursor. Develop the plate in an 80:20 Hexane:EtOAc solvent system.

  • Mass Confirmation: Dilute 10 µL of the organic layer in 1 mL of Acetonitrile. Inject into the LC-MS (ESI+).

    • Self-Validation Check: The appearance of the lower-

      
       spot on the TLC plate must  coincide with the disappearance of the m/z 305/307 mass and the appearance of the m/z 287/289 mass (due to the expected in-source dehydration of the diaryl methanol)[5].
      
Protocol B: Orthogonal Structural Elucidation (FT-IR & NMR)
  • Sample Preparation: Following bulk aqueous workup and solvent evaporation, dry the isolated product under high vacuum (<0.1 mbar) for 4 hours. Causality: Residual water will produce a false-positive broad O-H stretch in the IR spectrum and obscure the hydroxyl proton in the NMR spectrum.

  • Vibrational Profiling: Apply a neat film of the compound to an ATR-FTIR crystal. Scan from 4000 to 400 cm⁻¹. Confirm the absolute absence of the ~1650 cm⁻¹ C=O stretch[2].

  • Nuclear Magnetic Resonance: Dissolve 15–20 mg of the dried compound in 0.6 mL of CDCl₃. Acquire a standard ¹H NMR spectrum (16 scans) and a ¹³C NMR spectrum (512 scans).

    • Self-Validation Check: Locate the newly formed methine proton at

      
       ~5.9 ppm[3]. Integrate this peak and compare it to the methoxy protons (
      
      
      
      ~3.8 ppm) and the methyl protons (
      
      
      ~2.3 ppm) on the 4-methoxy-2-methylphenyl ring. The integration ratio must be exactly 1:3:3. If the IR shows no C=O stretch, but the NMR lacks the 1H methine integration at ~5.9 ppm, the compound has likely been over-reduced to the diarylmethane[1].

References

1. , National Institute of Science Communication and Policy Research (NIScPR). 2.[1] 1, ResearchGate. 3.[2]2, Spectroscopy Online. 4.[3]3, National Institutes of Health (NIH). 5.[5]5, MDPI. 6.[4] 4, AZoM.

Sources

Technical Guide: UV-Vis Absorption Properties of Methoxy-Substituted Benzhydrols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxy-substituted benzhydrols (diarylmethanols) exhibit distinct UV-Vis absorption profiles that are heavily dependent on their protonation state. In their neutral form, these compounds are colorless, absorbing only in the UV region (


 nm) due to standard aromatic 

transitions. However, upon exposure to acidic media or photo-irradiation, they generate benzhydrylium ions (carbocations) .

This guide focuses on the spectroscopic characterization of this transformation. The introduction of electron-donating methoxy groups (


) at the para positions significantly stabilizes the resulting cation and induces a strong bathochromic (red) shift , moving the absorption maximum (

) from the near-UV into the visible spectrum. This phenomenon is critical for applications in acid sensing (halochromism), reaction monitoring, and photolabile protecting group strategies.

Mechanistic Foundation: Cation Formation & Resonance

The primary UV-Vis feature of interest is the formation of the benzhydrylium ion. In neutral organic solvents (e.g., acetonitrile, dichloromethane), the alcohol is stable. Upon addition of a strong acid (e.g., Trifluoroacetic acid - TFA) or Lewis acid, the hydroxyl group is protonated and leaves as water, generating the resonance-stabilized cation.

Electronic Effects
  • Neutral State: Absorption is dominated by the isolated benzene rings (

    
     nm).
    
  • Cationic State: The central

    
     carbon allows conjugation between the two aryl rings. Methoxy substituents act as strong 
    
    
    
    -donors (Auxochromes), pushing electron density into the empty
    
    
    -orbital of the carbocation. This delocalization lowers the energy gap (
    
    
    ) between the HOMO and LUMO, causing the absorption to shift to longer wavelengths (Red Shift).
Mechanism Diagram

BenzhydrylMechanism cluster_resonance Resonance Stabilization (Bathochromic Shift) Neutral Neutral Benzhydrol (Colorless, UV absorbing) Oxonium Oxonium Intermediate (-OH2+) Neutral->Oxonium + H+ (Acid) Cation Benzhydrylium Cation (Colored, Vis absorbing) Oxonium->Cation - H2O Res1 Carbocation Center Cation->Res1 Res2 Methoxy Lone Pair Donation (+M Effect) Res1->Res2 Conjugation

Figure 1: Mechanism of acid-catalyzed benzhydrylium ion formation and subsequent resonance stabilization.

Comparative Analysis: Substituent Effects

The table below compares the optical properties of the unsubstituted parent compound against its mono- and di-methoxy derivatives. Data represents the cationic species generated in acidic acetonitrile (MeCN) or Dichloromethane (DCM), as the neutral alcohols all absorb in the narrow range of 255–265 nm.

Table 1: UV-Vis Properties of Benzhydrylium Ions ( )
CompoundStructure

(Neutral)

(Cation)*

(Cation)**
Visual Color (Cation)
Benzhydrol

258 nm440 - 445 nm ~45,000

Yellow-Orange
4-Methoxybenzhydrol

262 nm470 - 480 nm ~70,000

Orange-Red
4,4'-Dimethoxybenzhydrol

265 nm500 - 510 nm ~100,000

Deep Red/Pink

*Values are approximate for solutions in MeCN/TFA or DCM/TFA. Solvent polarity affects


 (solvatochromism).
**Molar Extinction Coefficients (

) are high for these conjugated systems, indicating strong absorption.
Key Insights
  • The "Methoxy Shift": Each methoxy group contributes roughly 30–35 nm to the red shift. This is a classic example of the additive nature of auxochromic groups in conjugated systems.

  • Stability Correlation: The 4,4'-dimethoxy cation (Dianisylmethylium) is significantly more stable than the unsubstituted benzhydryl cation. This stability allows the color to persist longer in the presence of weak nucleophiles (like water), whereas the unsubstituted cation is rapidly quenched.

  • Mayr Electrophilicity (

    
    ):  The 4,4'-dimethoxy cation has a lower electrophilicity parameter (
    
    
    
    ) compared to the unsubstituted cation (
    
    
    ), correlating inversely with the wavelength (lower energy transition = more stable cation).

Experimental Protocol: Characterization via Halochromism

To accurately measure these properties, one cannot simply dissolve the solid in a solvent; the cation must be chemically generated.

Reagents Required[1]
  • Analyte: 4-Methoxybenzhydrol (or derivative).

  • Solvent: HPLC-grade Acetonitrile (MeCN) or Dichloromethane (DCM). Note: Must be anhydrous to prevent immediate quenching.

  • Acid Source: Trifluoroacetic Acid (TFA) or concentrated Sulfuric Acid (

    
    ).
    
Workflow Diagram

Protocol Step1 1. Stock Preparation Dissolve 10 mg Benzhydrol in 10 mL MeCN (Neutral) Step2 2. Baseline Scan Scan 200-600 nm (Expect peaks ~260 nm) Step1->Step2 Step3 3. Acidification Add 50-100 µL TFA to cuvette Step2->Step3 Step4 4. Cation Scan Scan 300-700 nm immediately (Observe growth of visible peak) Step3->Step4 Step5 5. Data Processing Plot Abs vs. Wavelength Determine Lambda max Step4->Step5

Figure 2: Step-by-step protocol for UV-Vis characterization of benzhydrylium ions.

Detailed Methodology
  • Blanking: Zero the UV-Vis spectrophotometer using pure anhydrous MeCN.

  • Neutral Measurement: Prepare a

    
     solution of the methoxy-benzhydrol. Record the spectrum. You should observe negligible absorption above 300 nm.
    
  • Cation Generation:

    • Add the neutral solution to a quartz cuvette.

    • Add excess acid (e.g., 1% v/v TFA).

    • Critical: Invert quickly to mix.

  • Time-Resolved Scanning: Immediately scan the range 300–700 nm.

    • Observation: A new, intense band will appear (e.g., 504 nm for the dimethoxy derivative).

    • Stability Check: Repeat scans every 30 seconds to monitor the decay (quenching) of the cation if trace moisture is present.

Applications & Relevance[2]

Understanding these properties is vital for:

  • Protecting Group Chemistry: The 4,4'-dimethoxybenzhydryl group is related to the Dimethoxytrityl (DMT) group used in DNA synthesis. The intense orange/red color of the cation allows for visual confirmation of the deprotection step.

  • Photo-Switching: Derivatives of these molecules are used in photochromic materials where UV light generates the colored cation, which then thermally reverts to the colorless neutral state.

  • Process Analytical Technology (PAT): In drug substance manufacturing, the appearance of the specific

    
     can be used to monitor the formation of reactive carbocation intermediates during synthesis.
    

References

  • Mayr, H., et al. (2001).[1] "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society.

  • McClelland, R. A. (1990). "Flash Photolysis Generation of Carbocations." Tetrahedron.
  • Ofial, A. R., & Mayr, H. (2011). "Benzhydrylium Ions: A Versatile Tool for Investigating Reaction Mechanisms." Chemical Reviews.

  • NIST Chemistry WebBook. "Benzhydrol Spectral Data."

  • BenchChem. "Technical Guide: (4-Methoxyphenyl)acetonitrile and Derivatives." (Context on methoxy-substituted aryl systems).

Sources

A Researcher's Guide to Elemental Analysis Standards for Brominated Organic Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise quantification of bromine in organic intermediates is not merely a matter of analytical chemistry; it is a cornerstone of safety, efficacy, and regulatory compliance. Brominated compounds are pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs). However, residual bromine or incorrect stoichiometry can lead to impurities that may compromise the final drug product's safety and therapeutic window. This guide provides an in-depth comparison of the primary analytical techniques for bromine determination, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific needs.

The Criticality of Accurate Bromine Quantification

The journey of a drug from a laboratory concept to a patient's bedside is paved with rigorous analytical testing. For brominated organic intermediates, the elemental analysis of bromine serves several critical functions:

  • Stoichiometric Verification: Ensuring the correct incorporation of bromine into the molecular structure is fundamental to the desired chemical transformation and the purity of the final API.

  • Impurity Profiling: Unreacted brominating agents or brominated byproducts can be potent toxins or may interfere with subsequent synthetic steps. Their detection and quantification are therefore essential.

  • Process Optimization: Accurate and rapid bromine analysis allows for the fine-tuning of reaction conditions, leading to improved yields and a more robust and reproducible manufacturing process.

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over the elemental impurity profile of all drug substances.

Given these stringent requirements, the choice of an analytical technique for bromine determination is a decision with significant scientific and financial implications. This guide will objectively compare the performance of three principal methods: X-ray Fluorescence (XRF) Spectroscopy , Combustion Ion Chromatography (CIC) , and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .

Comparative Analysis of Leading Techniques

The selection of an analytical standard is a multifactorial decision, balancing the need for accuracy and precision with practical considerations such as sample throughput, cost, and the complexity of the sample matrix. The following table provides a comparative overview of the key performance characteristics of XRF, CIC, and ICP-MS for the analysis of bromine in organic intermediates.

FeatureX-ray Fluorescence (XRF)Combustion Ion Chromatography (CIC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Excitation of core electrons by X-rays and measurement of characteristic fluorescent X-rays.Combustion of the sample to convert bromine to HBr, followed by absorption and quantification by ion chromatography.Ionization of the sample in an argon plasma and mass-to-charge ratio separation and detection.
Accuracy Good, but can be matrix-dependent.[1][2]Excellent, considered a reference method for halogens.Excellent, capable of high accuracy with appropriate internal standards.[3]
Precision (%RSD) Typically 1-5%.[4]< 2%.< 3%.[5]
Limit of Detection (LOD) ppm to sub-ppm levels.[2]Sub-ppm levels.ppb to ppt levels.[3][5][6][7]
Sample Preparation Minimal to none for solids and liquids.[8]Weighing and placement in a combustion boat.[9]Requires complete digestion of the organic matrix.[5]
Sample Throughput High, typically a few minutes per sample.[8]Moderate, includes combustion and chromatography time.Low to moderate, limited by digestion time.
Cost per Sample Low.[8]Moderate.High.[10]
Instrumentation Cost Moderate.Moderate to high.High.
Key Advantages Non-destructive, rapid, minimal sample preparation.[8]High specificity for halogens, robust against matrix effects.[9]Extremely high sensitivity, multi-element capability.
Key Limitations Matrix effects can influence accuracy, lower sensitivity than ICP-MS.[1]Destructive, requires specialized combustion unit.Destructive, complex sample preparation, potential for polyatomic interferences.[11]

Decision-Making Workflow for Method Selection

The choice of the optimal analytical technique is a function of the specific research or manufacturing objective. The following diagram illustrates a logical workflow to guide this decision-making process.

MethodSelection Decision Workflow for Bromine Analysis Method Selection start Define Analytical Requirement screening High-Throughput Screening / Process Monitoring? start->screening quantification Trace Level Quantification / Impurity Profiling? screening->quantification No xrf X-ray Fluorescence (XRF) screening->xrf Yes reference Reference Method / High Accuracy Required? quantification->reference No cic Combustion Ion Chromatography (CIC) quantification->cic Yes (ppm levels) icpms Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) quantification->icpms Yes (ppt-ppb levels) reference->start Re-evaluate reference->cic Yes reference->icpms Yes (with IDMS)

Caption: A simplified workflow for bromine analysis using XRF.

Detailed Protocol:

  • Instrument Calibration:

    • Prepare a set of calibration standards using certified reference materials (CRMs) of brominated compounds in a matrix that closely matches the samples to be analyzed. If matrix-matched CRMs are unavailable, standard additions to a representative sample matrix can be performed.

    • Generate a calibration curve by plotting the intensity of the bromine Kα peak against the known bromine concentrations of the standards.

  • Sample Preparation:

    • For solid samples, ensure a flat and homogeneous surface. If the sample is a powder, it can be pressed into a pellet.

    • For liquid samples, use a liquid sample cup with a thin, X-ray transparent film.

  • Data Acquisition:

    • Place the prepared sample into the spectrometer.

    • Set the instrument parameters (e.g., X-ray tube voltage and current, measurement time) to optimize the signal-to-noise ratio for the bromine Kα line.

    • Initiate the measurement.

  • Quantification:

    • The instrument software will automatically integrate the area of the bromine Kα peak.

    • The bromine concentration in the unknown sample is then calculated from the calibration curve.

Causality Behind Experimental Choices: The non-destructive nature of XRF and the minimal sample preparation make it highly efficient for rapid screening. [8]The use of matrix-matched standards is crucial to mitigate matrix effects, where the absorption and enhancement of the fluorescent X-rays by other elements in the sample can affect the accuracy of the measurement. [1]

Combustion Ion Chromatography (CIC)

CIC is a robust and highly specific method for the determination of halogens in a wide range of organic matrices. It is often considered a reference method due to its accuracy and reliability. [9] Instrumentation: A combustion furnace coupled with an ion chromatograph equipped with a conductivity detector.

Detailed Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh 1-10 mg of the solid or liquid organic intermediate into a ceramic or quartz combustion boat.

    • Prepare a series of aqueous bromide calibration standards from a certified reference material, such as a TraceCERT® bromide standard.

  • Combustion:

    • Introduce the sample boat into the combustion furnace.

    • The sample is heated to a high temperature (typically 900-1100 °C) in a stream of argon followed by oxygen.

    • The organic matrix is completely combusted, and the bromine is converted to hydrogen bromide (HBr).

  • Absorption:

    • The gaseous combustion products are passed through an absorption solution (typically a dilute hydrogen peroxide solution) where the HBr is trapped and converted to bromide ions (Br⁻).

  • Ion Chromatography:

    • An aliquot of the absorption solution is automatically injected into the ion chromatograph.

    • The bromide ions are separated from other anions on an anion-exchange column.

    • The concentration of bromide is determined by a conductivity detector.

  • Quantification:

    • A calibration curve is generated by injecting the aqueous bromide standards.

    • The concentration of bromine in the original sample is calculated based on the measured bromide concentration in the absorption solution and the initial sample weight.

Causality Behind Experimental Choices: The complete combustion of the organic matrix eliminates potential interferences that could affect other analytical techniques. The subsequent separation by ion chromatography provides high selectivity for bromide, ensuring accurate quantification even in complex sample matrices.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the most sensitive of the three techniques, capable of detecting bromine at trace and ultra-trace levels. This makes it particularly suitable for impurity analysis and for applications where very low detection limits are required.

Instrumentation: An inductively coupled plasma-mass spectrometer.

Detailed Protocol:

  • Sample Digestion:

    • Accurately weigh a small amount of the organic intermediate (typically 10-100 mg) into a microwave digestion vessel.

    • Add a mixture of concentrated nitric acid and hydrogen peroxide.

    • The vessel is sealed and heated in a microwave digestion system to completely decompose the organic matrix. The final solution should be clear and free of particulate matter.

    • Dilute the digested sample to a known volume with deionized water.

  • Instrument Calibration and Analysis:

    • Prepare a series of calibration standards from a certified bromide or organobromine reference material.

    • An internal standard (e.g., yttrium or rhodium) is added to all standards and samples to correct for instrumental drift and matrix effects.

    • Introduce the samples and standards into the ICP-MS. The sample is nebulized and transported into the argon plasma where it is desolvated, atomized, and ionized.

    • The ions are then extracted into the mass spectrometer, where they are separated based on their mass-to-charge ratio.

    • The intensity of the bromine isotopes (⁷⁹Br and ⁸¹Br) is measured.

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the bromine isotope intensity to the internal standard intensity against the known bromine concentrations of the standards.

    • The bromine concentration in the unknown sample is calculated from this curve.

Causality Behind Experimental Choices: The complete digestion of the organic matrix is essential to prevent clogging of the nebulizer and to ensure efficient ionization in the plasma. [5]The use of an internal standard is critical for achieving high accuracy and precision by compensating for variations in sample introduction and plasma conditions. [3]Potential polyatomic interferences (e.g., ³⁸Ar⁴⁰ArH⁺ on ⁷⁹Br) must be considered and can be mitigated by using collision/reaction cell technology. [11]

Ensuring Trustworthiness: The Role of Certified Reference Materials

The foundation of any reliable analytical measurement is a robust calibration strategy. Certified Reference Materials (CRMs) are indispensable for establishing metrological traceability and ensuring the accuracy and comparability of results. For the analysis of brominated organic intermediates, several types of CRMs are available:

  • Aqueous Bromide Standards: These are high-purity solutions of a bromide salt (e.g., NaBr or KBr) in water, with a certified concentration. They are suitable for calibrating CIC and ICP-MS instruments. TraceCERT® and NIST offer a range of these standards. * Organobromine Compounds: High-purity crystalline brominated organic compounds can be used to prepare in-house standards or for method validation.

  • Matrix CRMs: These are materials with a matrix similar to the samples being analyzed (e.g., polymers) that have been certified for their bromine content. These are particularly valuable for validating XRF methods and for assessing the overall performance of digestion and analysis procedures. NIST provides several SRMs for brominated flame retardants in polymers and environmental matrices. [12] Participation in proficiency testing schemes is another crucial element of a laboratory's quality assurance program, providing an external and objective assessment of analytical performance. [13][14][15]

Conclusion: A Strategic Approach to Bromine Analysis

The selection of an elemental analysis standard for brominated organic intermediates is a strategic decision that directly impacts the quality, safety, and regulatory success of a pharmaceutical product. While XRF provides a rapid and cost-effective solution for screening and process control, CIC offers a robust and highly accurate method for routine quantification. For the most demanding applications requiring ultra-trace level detection, ICP-MS stands as the most sensitive technique.

By understanding the principles, performance characteristics, and practical considerations of each method, and by implementing rigorous quality control measures, including the use of certified reference materials, researchers and drug development professionals can ensure the integrity of their analytical data and, ultimately, the quality of the medicines they produce.

References

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol. As a brominated aromatic alcohol, this compound requires specific handling protocols to ensure laboratory safety, protect environmental integrity, and maintain strict regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar halogenated organic compounds.

Part 1: Core Safety & Hazard Assessment

Before handling waste, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, its structure—containing a bromine atom and an alcohol functional group on a substituted biphenylmethane scaffold—allows for a reliable hazard assessment based on analogous compounds.

Expected Hazard Profile

(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1][2]. All handling and disposal operations must be conducted within a certified laboratory chemical fume hood[3].

Table 1: Hazard Profile and Precautionary Measures

Hazard CategoryDescription & Potential EffectsRequired PPE & HandlingKey Incompatibilities
Acute Toxicity (Oral) Harmful if swallowed[1][2].Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[2].N/A
Skin Irritation Causes skin irritation upon direct contact[4].Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Remove contaminated clothing promptly[1][2].Strong Acids, Acid Chlorides[1]
Eye Irritation Causes serious eye irritation[4].Wear safety goggles with side shields or a face shield[2].N/A
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or vapor[1][2].Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors or aerosols[3][5].N/A
Reactivity Reacts with strong oxidizing agents and strong acids[1]. Brominated compounds can be incompatible with reducing agents and reactive metals[6][7].Store away from incompatible materials. Do not mix with oxidizers, strong acids, or reducing agents in waste containers[7][8].Strong Oxidizing Agents, Strong Acids, Strong Reducing Agents, Alkali Metals, Powdered Metals[1][6][7][9]

Waste Characterization: A Halogenated Organic Compound

The presence of a bromine atom classifies (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol as a halogenated organic compound . This is the single most critical factor for its disposal. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are typically managed as hazardous waste[10][11].

Causality: Mixing halogenated solvents with non-halogenated solvents makes the entire volume of waste more difficult and expensive to dispose of, as it cannot be recycled or fuel-blended through standard processes[12]. Therefore, strict segregation is mandatory for both safety and cost-efficiency.

Part 2: Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the disposal of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol and associated materials. This process ensures safety and compliance from the point of generation to final pickup by Environmental Health & Safety (EHS) personnel.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup gen Waste Generation ((3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol) is_solid Is waste solid or liquid? gen->is_solid liquid_waste Liquid Waste (Pure compound, solutions, rinsate) is_solid->liquid_waste Liquid solid_waste Contaminated Solid Waste (Gloves, wipes, silica gel) is_solid->solid_waste Solid liquid_container Select Compatible Container (Glass, screw-top lid) liquid_waste->liquid_container solid_container Select Compatible Container (Lined pail or double-bag) solid_waste->solid_container label_liquid Label Container: 1. 'Hazardous Waste' 2. 'Halogenated Organic Waste' 3. List all chemical constituents 4. Date liquid_container->label_liquid label_solid Label Container: 1. 'Hazardous Waste' 2. 'Contaminated Solid Waste' 3. List key contaminants 4. Date solid_container->label_solid storage Store in Designated Satellite Accumulation Area (SAA) - Use secondary containment - Keep container closed label_liquid->storage label_solid->storage pickup Request Pickup from Environmental Health & Safety (EHS) storage->pickup

Caption: Disposal workflow for (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol.

Protocol 1: Liquid Waste Disposal

This protocol applies to the pure compound, reaction mixtures, and solutions containing (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol.

  • Select a Container: Choose a clean, sealable, and chemically compatible container, preferably a glass bottle with a screw-top lid[6]. Ensure the container is free from damage[13].

  • Dedicate the Container: Designate this container exclusively for halogenated organic waste. Do not mix with non-halogenated solvents, aqueous waste, or other incompatible materials[12][14].

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department[8][10]. The label must include:

    • The words "Hazardous Waste"[15].

    • The full chemical names of all constituents (e.g., "(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol," "Dichloromethane"). Do not use abbreviations[8][13].

    • The accumulation start date[16].

    • An indication of the hazard, such as "Halogenated Organic Waste"[7].

  • Accumulation: Keep the waste container tightly sealed except when adding waste[10]. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[15][17].

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks[17][18].

  • Request Pickup: Once the container is full (do not overfill, leave headspace for expansion), or if waste generation is complete, submit a chemical waste pickup request to your institution's EHS department[18].

Protocol 2: Contaminated Solid Waste Disposal

This protocol applies to items such as gloves, paper towels, weigh boats, and chromatography media contaminated with the compound.

  • Segregation: Collect all contaminated solid waste separately from regular trash and non-hazardous waste[18][19].

  • Containment: Place the solid waste into a designated, leak-proof container, such as a sturdy pail lined with a clear plastic bag[20]. Do not use biohazard bags[18].

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminants[19].

  • Storage and Pickup: Store the sealed container in the SAA and request pickup from EHS along with your liquid waste.

Protocol 3: Empty Container Decontamination

Empty containers that held (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol are still considered hazardous waste until properly decontaminated.

  • Initial Rinse: The first rinse of the "empty" container must be collected and disposed of as hazardous liquid waste[18]. Add a small amount of a suitable solvent (e.g., acetone, ethanol), cap and swirl to dissolve the residue, and pour the rinsate into your halogenated organic waste container.

  • Subsequent Rinses: For a standard chemical container, a "triple rinse" is best practice. After the first rinsate is collected as hazardous waste, subsequent rinses with water (if appropriate) can typically be discharged to the sanitary sewer, provided the compound is not acutely toxic and your institution's policies allow it[18][21]. Always consult your local EHS guidelines.

  • Final Disposal: Once thoroughly rinsed and air-dried, deface the original label and dispose of the container as regular broken glass or as directed by EHS.

Part 3: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action.

Minor Spill (Contained within a fume hood)

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment: Use an inert absorbent material like vermiculite, sand, or a spill pad to cover the spill[3].

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable container for disposal as contaminated solid hazardous waste[5][6].

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS.

Major Spill (Outside of a fume hood or large volume)

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and call your institution's emergency number or 911. Inform them of the chemical spilled[3][5].

  • Isolate: If safe to do so, close the doors to the area to contain vapors.

  • Do Not Attempt Cleanup: Allow trained emergency responders to handle the cleanup.

Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[5]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[1]. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention[5].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

References

  • NIH Waste Disposal Guide. National Institutes of Health.

  • NIH Waste Disposal Guide 2022. National Institutes of Health.

  • The NIH Drain Discharge Guide. National Institutes of Health.

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health.

  • (3-(4-bromophenyl)oxetan-3-yl)methanol Safety Data Sheets. Echemi.

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Chemistry Lab Waste Disposal. Environmental Marketing Services.

  • Bromine Standard Operating Procedure. Washington State University.

  • (4-Phenoxyphenyl)methanol Safety Data Sheet. Fisher Scientific.

  • Bromine Safety & Standard Operating Procedures. Kansas State University.

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Chamberland SOP Working with Bromine. University of Vermont.

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.

  • Methanol Safety Data Sheet. Petkim.

  • 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man.

  • 3-(4-Bromophenyl)propan-1-ol Safety Data Sheet. MedchemExpress.

  • 3-Chloro-4-methoxyphenylboronic Acid Safety Data Sheet. TCI Chemicals.

  • N-(4-bromophenyl)-Acetamide Safety Data Sheet. Fisher Scientific.

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • Procedure for Disposing of Hazardous Waste. MIT Environmental Health & Safety.

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global.

  • RCRA Regulations Explained. National Environmental Trainers.

  • RCRA Requirements: Does Your Facility Generate Hazardous Waste?. The EI Group.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • Hazardous Waste Reduction. The Ohio State University Environmental Health and Safety.

Sources

Personal Protective Equipment & Handling Guide: (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

Compound Class: Halogenated Diarylmethanol Physical State: Typically a white to off-white solid powder or viscous oil.[1] Primary Risk Profile: Unknown/Intermediate Toxicity. [1]

As a researcher, you are likely using (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol as a scaffold for Suzuki-Miyaura cross-coupling or oxidation to a diarylketone (e.g., in SGLT2 inhibitor synthesis).[1] Because specific toxicological data (LD50, OEL) is often absent for such intermediates, this guide utilizes Control Banding , treating the substance with Universal Precautions for novel chemical entities (NCEs).

The "Why" Behind the Protocol:

  • Bromine Substitution: Halogen atoms increase lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogues.

  • Benzylic Alcohol Moiety: These groups can be reactive sensitizers.[1]

  • Dust Potential: If solid, the primary vector of exposure is inhalation of particulates during weighing.

Risk Assessment & Control Banding

Since no Occupational Exposure Limit (OEL) exists, we assign this compound to Control Band 3 (Potent/Toxic) as a precautionary measure.[1]

Hazard Identification Matrix
Hazard CategoryGHS Classification (Predicted)Operational Implication
Skin Corrosion/Irritation Category 2 (H315)Direct contact will cause dermatitis.[1] Lipophilic nature aids absorption.
Serious Eye Damage Category 2A (H319)Crystalline dust can cause mechanical and chemical corneal abrasion.[1]
STOT - Single Exposure Category 3 (H335)Inhalation of dusts triggers respiratory tract inflammation.[1]
Acute Toxicity (Oral) Category 4 (H302)Assume harmful if swallowed based on brominated aromatic analogs.[1]

Personal Protective Equipment (PPE) Specifications

This protocol relies on a "Barrier & Ventilation" strategy.[1] PPE is the last line of defense; engineering controls (Fume Hood) are primary.[1]

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-6 mil)Permeation Defense: Brominated organics can degrade thin latex.[1] Nitrile offers superior chemical resistance.[1] Double gloving creates a "sacrificial layer"—if the outer glove is splashed, strip it immediately without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powders.[1]Seal Integrity: Powders drift.[1] Goggles provide a 360° seal, preventing dust from migrating behind the lens and into the lacrimal fluid.
Respiratory Fume Hood (Primary) If hood unavailable: P100 Half-Face Respirator Particle Capture: A P100 filter captures 99.97% of airborne particulates.[1] Simple surgical masks offer zero protection against chemical vapors or fine dusts.[1]
Body Lab Coat (Tyvek® or Cotton/Poly) + Chemical Apron (for >10g scale)Decontamination: Tyvek is preferred for heavy handling as it is disposable.[1] Cotton coats must be laundered professionally, never at home.

Operational Workflow: The "Safe-Weigh" Protocol

The highest risk of exposure occurs during the transfer of solids. Follow this self-validating workflow.

Step 1: Engineering Setup[1]
  • Velocity Check: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic.[1] Static charge can cause powder to "jump" out of spatulas.[1]

Step 2: The Transfer (Weighing)[1]
  • Place the balance inside the fume hood.[1] If vibration is an issue, use a marble balance table inside the hood.

  • Tare the receiving vessel (flask) before opening the chemical container.

  • Don PPE: Double gloves, Goggles, Lab Coat.

  • Transfer: Use a disposable anti-static weighing boat or funnel.

  • Wipe Down: Immediately wipe the exterior of the chemical bottle and the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) to capture invisible dust.[1]

Step 3: Reaction Initiation[1]
  • Add solvent to the solid immediately to suppress dust generation.[1]

  • Once dissolved, the inhalation risk drops significantly, shifting the risk profile to skin absorption (splash hazard).[1]

Waste Disposal & Decontamination

CRITICAL COMPLIANCE NOTE: This compound contains Bromine .[1][2][3] It CANNOT be disposed of in general organic waste streams.[1][4][5][6]

Disposal Logic
  • Stream: Halogenated Organic Waste .[1]

  • Why? Halogenated compounds require higher temperature incineration (often >1100°C) to prevent the formation of dioxins and furans.[1] Mixing this with non-halogenated solvents (like Acetone/Hexane) contaminates the entire non-halogenated drum, significantly increasing disposal costs and compliance risks.

Spill Response (Solid)
  • Isolate: Mark the area.[1]

  • Dampen: Cover the powder spill with a solvent-soaked pad (to prevent dust cloud).[1]

  • Scoop: Use a scoop/dustpan designated for hazardous waste.

  • Clean: Wash surface with soap and water (surfactants lift lipophilic residues better than solvents alone).[1]

Visualized Safety Logic

Diagram 1: Risk Assessment & Control Banding Logic

This workflow illustrates how to determine the necessary control level based on the physical state of the intermediate.

RiskAssessment Start Start: (3-Bromophenyl) (4-methoxy-2-methylphenyl)methanol State Physical State? Start->State Solid Solid / Powder State->Solid High Dust Potential Liquid Oil / Solution State->Liquid Low Volatility Risk_Dust Risk: Inhalation (Dust) & Ocular Abrasion Solid->Risk_Dust Risk_Skin Risk: Skin Absorption (Lipophilic) Liquid->Risk_Skin Control_High CONTROL BAND 3 Fume Hood REQUIRED Nitrile Double-Glove Splash Goggles Risk_Dust->Control_High Risk_Skin->Control_High If Heating/Refluxing Control_Med CONTROL BAND 2 Fume Hood Recommended Single Nitrile Glove Safety Glasses Risk_Skin->Control_Med

Figure 1: Decision logic for selecting PPE based on the physical state of the brominated intermediate.[1]

Diagram 2: Waste Disposal Decision Tree

This diagram ensures compliance with EPA/RCRA regulations regarding halogenated waste.[1]

WasteDisposal Waste Chemical Waste Generated Check Contains Halogens? (Br, Cl, F, I) Waste->Check Yes YES (Bromine Present) Check->Yes No NO Check->No HaloStream HALOGENATED WASTE STREAM (High Temp Incineration) Yes->HaloStream NonHalo NON-HALOGENATED WASTE STREAM (Fuel Blending) Yes->NonHalo DO NOT MIX No->NonHalo Compliance COMPLIANT HaloStream->Compliance NonHalo->Compliance Violation COMPLIANCE VIOLATION NonHalo->Violation If Halogens Added

Figure 2: Critical disposal workflow distinguishing Halogenated vs. Non-Halogenated waste streams.

References

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor.[1] [Link]1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] [Link]1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Management for Generators: Halogenated Solvents.[1][4] EPA.gov.[1] [Link]1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.